trans-4-Methoxymethoxy-cyclohexylamine
Description
Properties
Molecular Formula |
C8H17NO2 |
|---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
4-(methoxymethoxy)cyclohexan-1-amine |
InChI |
InChI=1S/C8H17NO2/c1-10-6-11-8-4-2-7(9)3-5-8/h7-8H,2-6,9H2,1H3 |
InChI Key |
RDPSTIUELQZJRI-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1CCC(CC1)N |
Origin of Product |
United States |
Structural and Physicochemical Profiling of trans-4-(Methoxymethoxy)cyclohexan-1-amine: A Technical Guide
Executive Summary
In modern drug discovery and rational design, conformationally restricted aliphatic scaffolds are critical for tuning the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients (APIs). trans-4-(Methoxymethoxy)cyclohexan-1-amine is a highly specialized, bifunctional building block. By masking the hydroxyl group of trans-4-aminocyclohexanol as a methoxymethyl (MOM) ether, medicinal chemists can independently manipulate the primary amine while retaining a stable, hydrogen-bond-accepting ether moiety. This guide details the exact physicochemical properties, stereochemical causality, and orthogonal synthetic methodologies required to utilize this scaffold effectively.
Core Structural & Physicochemical Properties
Accurate mass and structural parameters are the foundation of any analytical validation system. The data below summarizes the exact physicochemical metrics for the C₈H₁₇NO₂ framework[1].
| Parameter | Value |
| IUPAC Name | trans-4-(methoxymethoxy)cyclohexan-1-amine |
| Molecular Formula | C₈H₁₇NO₂ |
| Molecular Weight | 159.23 g/mol |
| Monoisotopic (Exact) Mass | 159.1259 Da |
| Topological Polar Surface Area (TPSA) | ~44.5 Ų |
| Stereochemical Configuration | trans (1,4-disubstituted cyclohexane) |
| Hydrogen Bond Donors / Acceptors | 1 / 3 |
Stereochemical Architecture & Conformational Dynamics
The utility of the trans-1,4-disubstituted cyclohexane ring lies in its predictable conformational dynamics. Unlike the cis isomer, which is forced into an energetically unfavorable axial-equatorial conformation, the trans isomer strongly prefers a di-equatorial conformation .
Causality in Drug Design: Placing both the bulky MOM ether and the primary amine in equatorial positions minimizes 1,3-diaxial steric clashes with the ring protons. This thermodynamic stability "locks" the molecule into a predictable 3D vector. When incorporated into a drug candidate, this pre-organization reduces the entropic penalty upon binding to a target receptor, often leading to higher binding affinities.
Fig 1: Conformational equilibrium of the trans-1,4-disubstituted cyclohexane system.
Strategic Synthetic Methodology
Synthesizing trans-4-(methoxymethoxy)cyclohexan-1-amine requires a rigorous orthogonal protection strategy. Starting from commercially available trans-4-aminocyclohexanol[2], one must protect the amine to prevent unwanted N-alkylation during the subsequent O-alkylation step.
Expert Insight on Causality: While N-Boc is a ubiquitous amine protecting group, its removal requires strongly acidic conditions (e.g., TFA in DCM). Because the MOM ether is inherently acid-labile, using a Boc group risks concurrent cleavage of the MOM ether during the final deprotection step. Therefore, utilizing a Carboxybenzyl (Cbz) protecting group is the superior strategic choice[3]. Cbz can be cleaved via catalytic hydrogenolysis under completely neutral conditions, ensuring the absolute preservation of the MOM ether.
Fig 2: Orthogonal synthetic workflow for trans-4-methoxymethoxy-cyclohexylamine.
Step-by-Step Experimental Protocol
Step 1: N-Cbz Protection (Schotten-Baumann Conditions)
-
Dissolve trans-4-aminocyclohexanol (1.0 eq) in a 1:1 mixture of THF and water.
-
Add Na₂CO₃ (2.0 eq) and cool the biphasic mixture to 0 °C.
-
Add Benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise. Stir at room temperature for 4 hours.
-
Self-Validation: The biphasic nature of the reaction ensures selective N-acylation over O-acylation due to the higher nucleophilicity of the primary amine in the aqueous-organic interface. Extract with EtOAc and wash with brine.
Step 2: O-MOM Protection
-
Dissolve the purified trans-4-(Cbz-amino)cyclohexanol in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere.
-
Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and cool to 0 °C[4].
-
Slowly add Methoxymethyl chloride (MOM-Cl, 2.0 eq). Stir at room temperature for 12 hours.
-
Self-Validation: DIPEA is chosen as a sterically hindered, non-nucleophilic base. It efficiently scavenges the HCl byproduct without reacting with the highly electrophilic MOM-Cl reagent. Monitor completion via TLC (Phosphomolybdic acid stain).
Step 3: N-Cbz Deprotection (Hydrogenolysis)
-
Dissolve the MOM-protected intermediate in anhydrous Methanol.
-
Add 10% Pd/C (0.1 eq by weight).
-
Purge the reaction flask with H₂ gas and stir vigorously under a hydrogen balloon for 6 hours at room temperature.
-
Self-Validation: Filter the suspension through a pad of Celite to remove the palladium catalyst. Because this step is entirely neutral, the acid-sensitive MOM ether remains 100% intact, yielding the pure target amine upon concentration.
Analytical Characterization & Validation
To ensure the trustworthiness of the synthesized batch, the following self-validating analytical markers must be observed:
-
High-Resolution Mass Spectrometry (HRMS-ESI): The exact monoisotopic mass of the compound is 159.1259 Da[1]. Analysis in positive ion mode should yield a dominant [M+H]⁺ peak at m/z 160.1332.
-
¹H NMR Spectroscopy (400 MHz, CDCl₃):
-
MOM Signature: Look for a distinct singlet integrating to 3H at ~δ 3.35 ppm (-OCH₃) and a characteristic singlet integrating to 2H at ~δ 4.65 ppm (-O-CH₂-O-).
-
Stereochemical Validation: The axial protons at C1 (CH-NH₂) and C4 (CH-OMOM) will appear as broad multiplets (typically around δ 2.6 ppm and δ 3.4 ppm, respectively). Crucially, they will exhibit large coupling constants (J ≈ 10–12 Hz) due to axial-axial coupling with adjacent protons. This definitively proves the di-equatorial trans configuration.
-
Sources
- 1. Acetic acid, compd. with cyclohexanamine (1:1) | C8H17NO2 | CID 165593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. US7335753B2 - Bifunctional heterocyclic compounds and methods of making and using same - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
Synthesis, Conformational Dynamics, and Application of trans-4-(Methoxymethoxy)cyclohexanamine
Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Compound Focus: trans-4-(Methoxymethoxy)cyclohexanamine (CAS: 521092-73-9)
Executive Summary
In modern pharmacophore assembly, the spatial orientation of functional groups dictates target binding affinity and pharmacokinetic stability. trans-4-(Methoxymethoxy)cyclohexanamine (CAS Registry Number: 521092-73-9) has emerged as a "privileged scaffold" in medicinal chemistry. By providing a rigid, stereochemically defined framework, this building block allows chemists to project pharmacophoric elements in highly predictable three-dimensional vectors.
This technical guide deconstructs the physicochemical properties, the causality-driven synthesis protocols, and the downstream applications of this critical intermediate.
Chemical Identity & Physicochemical Profiling
The utility of trans-4-(methoxymethoxy)cyclohexanamine lies in its precise structural geometry. The cyclohexane ring inherently adopts a chair conformation to minimize angle and torsional strain. In 1,4-disubstituted cyclohexanes, the trans isomer is thermodynamically favored because it allows both the primary amine and the methoxymethyl (MOM) ether to occupy equatorial positions simultaneously [1]. This diequatorial conformation nullifies 1,3-diaxial steric clashes, providing a stable, low-energy scaffold for drug design.
Quantitative Data Summary
| Property | Value | Analytical Verification |
| Chemical Name | trans-4-(Methoxymethoxy)cyclohexanamine | N/A |
| CAS Registry Number | 521092-73-9 | Verified via 2 |
| Molecular Formula | C8H17NO2 | High-Resolution Mass Spectrometry (HRMS) |
| Molecular Weight | 159.23 g/mol | LC-MS |
| Stereochemistry | trans (Rel-1r, 4r) | 2D NOESY NMR |
| Standard Purity | ≥ 98% | HPLC / GC-MS [3] |
Strategic Synthesis Workflow
The synthesis of CAS 521092-73-9 from commercially available trans-4-aminocyclohexanol requires a carefully orchestrated sequence of protection and deprotection. The logic here is governed by chemical orthogonality : the amine must be temporarily masked to prevent unwanted alkylation during the etherification of the hydroxyl group.
Figure 1: Three-step synthesis workflow for trans-4-(methoxymethoxy)cyclohexanamine.
Step-by-Step Methodology & Self-Validating Protocols
Step 1: N-Boc Protection of trans-4-Aminocyclohexanol
-
Causality: The primary amine is highly nucleophilic. If left unprotected, it would outcompete the secondary alcohol for reaction with chloromethyl methyl ether (MOM-Cl), leading to irreversible N-alkylation. The tert-butoxycarbonyl (Boc) group is selected because it is entirely stable to the basic conditions of Step 2, yet easily cleavable under mild acidic conditions later.
-
Protocol:
-
Dissolve trans-4-aminocyclohexanol (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add Triethylamine (TEA, 1.5 eq). Mechanistic Note: TEA acts as an acid scavenger, neutralizing the proton generated during the nucleophilic attack on the Boc anhydride, thereby driving the equilibrium forward.
-
Cool the reaction vessel to 0°C and add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dropwise to control the exothermic release.
-
Stir at room temperature (RT) for 4 hours.
-
-
Self-Validation System: Monitor reaction progress via Thin Layer Chromatography (TLC). Stain the plate with Ninhydrin. The starting material will exhibit a bright pink/purple spot (free primary amine), whereas the successfully protected product will remain invisible under Ninhydrin without the application of high heat and acid.
Step 2: MOM Etherification of the Hydroxyl Group
-
Causality: The hydroxyl group is protected as a methoxymethyl (MOM) ether to render it inert during downstream drug assembly (e.g., cross-coupling or amidation). N,N-Diisopropylethylamine (DIPEA) is utilized instead of TEA because its bulky isopropyl groups make it a non-nucleophilic base, preventing it from reacting directly with the highly electrophilic MOM-Cl.
-
Protocol:
-
Dissolve the trans-4-(Boc-amino)cyclohexanol intermediate (1.0 eq) in anhydrous DCM under an inert argon atmosphere.
-
Add DIPEA (2.0 eq) and cool to 0°C.
-
Slowly add chloromethyl methyl ether (MOM-Cl, 1.5 eq) dropwise. (Safety Warning: MOM-Cl is a potent alkylating agent and known carcinogen; execute strictly within a certified fume hood).
-
Allow the reaction to warm to RT and stir for 12 hours.
-
-
Self-Validation System: Quench an aliquot with saturated aqueous NaHCO₃ and extract with DCM. Analyze the organic layer via LC-MS. A successful reaction is validated by a mass shift of +44 Da relative to the starting material (addition of the -CH₂OCH₃ group minus the displaced proton).
Step 3: Selective Acidic Deprotection of the Amine
-
Causality: To yield the final product [4], the Boc group must be removed without cleaving the MOM ether. While both protecting groups are acid-sensitive, Boc cleaves significantly faster. Careful stoichiometric control of Trifluoroacetic acid (TFA) or the use of HCl in dioxane ensures kinetic selectivity.
-
Protocol:
-
Dissolve the intermediate in DCM and cool to 0°C.
-
Add TFA (10.0 eq) dropwise.
-
Stir strictly for 2 hours at RT to prevent MOM cleavage.
-
Concentrate under reduced pressure and neutralize with basic resin or aqueous NaOH to isolate the free base.
-
-
Self-Validation System: Analyze the crude product using ¹H NMR spectroscopy. The complete disappearance of the sharp 9H singlet at ~1.4 ppm confirms total Boc removal. Crucially, the retention of the 2H singlet at ~4.6 ppm (acetal CH₂) and the 3H singlet at ~3.3 ppm (methoxy CH₃) confirms the MOM group remains structurally intact.
Applications in Pharmacophore Assembly
Once synthesized, CAS 521092-73-9 serves as a versatile nucleophile. The primary amine can participate in S_NAr reactions, reductive aminations, or amide couplings to attach the cyclohexane ring to a larger heterocyclic core (e.g., a kinase hinge-binding motif).
The MOM ether serves a dual purpose: it provides lipophilicity if left intact in the final drug candidate, or it can be cleaved at the very last stage of synthesis to reveal a hydroxyl group, which can act as a critical hydrogen-bond donor to target protein residues.
Figure 2: Downstream pharmacophore assembly utilizing the diequatorial scaffold.
References
- ChemicalBook. trans-4-(Methoxymethoxy)cyclohexanamine CAS#: 521092-73-9.
- Bio-Fount. 521092-73-9 | trans-4-(Methoxymethoxy)cyclohexanamine.
- Benchchem. 4-Aminocyclohexanol | 40525-78-8 (Structural Framework and Stereoisomerism).
- Bidepharm. CAS:521092-73-9, Rel-(1r,4r)-4-(methoxymethoxy)cyclohexanamine.
Sources
Technical Whitepaper: Reference NMR Spectral Data and Synthesis Workflows for trans-4-Methoxymethoxy-cyclohexylamine
Executive Summary
trans-4-Methoxymethoxy-cyclohexylamine (CAS: 521092-73-9) is a highly versatile, stereochemically defined building block utilized extensively in medicinal chemistry and drug development. As a "privileged scaffold," its rigid 1,4-cyclohexane framework allows for the precise three-dimensional orientation of pharmacophores[1]. This whitepaper provides an authoritative guide on the synthesis, isolation, and nuclear magnetic resonance (NMR) characterization of this compound. By detailing the causality behind protecting group strategies and the mechanistic basis of spin-spin ( J ) couplings, this guide serves as a self-validating reference for analytical chemists and synthetic researchers.
Synthesis Workflow & Causality
The direct etherification of1 with chloromethyl methyl ether (MOM-Cl) is chemically unviable due to the competing nucleophilicity of the primary amine. Therefore, a robust three-step orthogonal protection/deprotection sequence is required[1][2].
-
Phase 1: Amine Masking (N-Boc Protection) The primary amine must be transiently masked to prevent N-alkylation[1]. The tert-butoxycarbonyl (Boc) group is ideal because it is stable to the mildly basic conditions required for subsequent MOM protection, yet easily cleaved under anhydrous acidic conditions.
-
Phase 2: Hydroxyl Protection (O-MOM Etherification) With the amine secured, the equatorial hydroxyl group is reacted with MOM-Cl. Diisopropylethylamine (DIPEA) is selected over triethylamine (TEA) as the base; its increased steric bulk prevents the formation of unreactive quaternary ammonium salts with MOM-Cl, thereby accelerating the etherification.
-
Phase 3: Acidic Cleavage (Boc Deprotection) Trifluoroacetic acid (TFA) in dichloromethane (DCM) selectively removes the Boc group. Crucially, while MOM ethers are acid-sensitive, they are relatively stable to anhydrous TFA at ambient temperatures for short durations, allowing for the selective unmasking of the amine.
Workflow for the synthesis and NMR validation of trans-4-methoxymethoxy-cyclohexylamine.
Self-Validating Experimental Protocol
The following methodology ensures high purity and yield, integrating in-process controls to validate each transformation.
Step 1: Synthesis of trans-4-(Boc-amino)cyclohexanol
-
Reaction: Suspend trans-4-aminocyclohexanol (1.0 eq) in DCM (0.2 M). Add TEA (1.5 eq) and cool to 0 °C. Slowly add Boc₂O (1.1 eq) dropwise[1].
-
Causality Check: The reaction transitions from a suspension to a clear solution as the amine is protected, providing a visual cue of conversion.
-
Workup: Wash with 0.5 M HCl, water, and brine. Dry over Na₂SO₄ and concentrate.
Step 2: Synthesis of trans-4-methoxymethoxy-cyclohexyl-NH-Boc
-
Reaction: Dissolve the intermediate (1.0 eq) in anhydrous DCM (0.2 M) under N₂. Add DIPEA (3.0 eq) and cool to 0 °C. Add MOM-Cl (2.0 eq) dropwise.
-
Causality Check: Monitor via TLC (Ninhydrin stain). The starting material will stain strongly, whereas the fully protected intermediate will not, confirming O-alkylation.
-
Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, dry, and concentrate.
Step 3: Deprotection to trans-4-methoxymethoxy-cyclohexylamine
-
Reaction: Dissolve the protected intermediate in DCM (0.1 M). Add TFA (10 eq) at 0 °C. Stir for 2 hours at room temperature.
-
Workup (Critical Step): Concentrate the reaction mixture in vacuo to remove excess TFA. Redissolve in DCM and basify the aqueous phase with 1M NaOH to pH > 12.
-
Causality Check: The product is an aliphatic amine (pKa ~ 10.5). Basifying to pH 12 ensures the amine is fully deprotonated, allowing complete partitioning into the organic layer[3]. Extract with DCM, dry, and concentrate to yield the target compound.
Reference NMR Spectral Data
Accurate structural elucidation relies on high-resolution NMR spectroscopy. The data below represents the established chemical shifts and multiplicities for the purified trans-4-methoxymethoxy-cyclohexylamine in CDCl₃ at 298 K[4].
Table 1: ¹H NMR Reference Data (400 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment |
| O-CH₂-O | 4.65 | s | - | 2H | MOM methylene |
| H-4 (axial) | 3.45 | tt | 10.5, 4.0 | 1H | CH-OMOM |
| O-CH₃ | 3.35 | s | - | 3H | MOM methyl |
| H-1 (axial) | 2.65 | tt | 10.5, 4.0 | 1H | CH-NH₂ |
| H-2, H-6 (eq) | 1.95 – 2.05 | m | - | 2H | Ring equatorial |
| H-3, H-5 (eq) | 1.95 – 2.05 | m | - | 2H | Ring equatorial |
| NH₂ | 1.50 | br s | - | 2H | Amine protons (exchanges with D₂O) |
| H-2, H-6 (ax) | 1.15 – 1.35 | m | - | 2H | Ring axial |
| H-3, H-5 (ax) | 1.15 – 1.35 | m | - | 2H | Ring axial |
Table 2: ¹³C NMR Reference Data (100 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| O-CH₂-O | 95.0 | CH₂ | MOM acetal carbon |
| C-4 | 75.5 | CH | Ring carbon attached to OMOM |
| O-CH₃ | 55.2 | CH₃ | MOM methyl group |
| C-1 | 50.2 | CH | Ring carbon attached to NH₂ |
| C-2, C-6 | 35.5 | CH₂ | Ring carbons β to NH₂ |
| C-3, C-5 | 31.5 | CH₂ | Ring carbons β to OMOM |
Mechanistic Causality in NMR Interpretation
The stereochemical assignment of the trans isomer is fundamentally governed by the conformational preferences of the cyclohexane ring[4]. In the thermodynamically stable chair conformation, the trans-1,4-disubstituted ring adopts a diequatorial geometry to minimize 1,3-diaxial steric clash.
-
The Karplus Relationship & J -Coupling: Because the substituents (-NH₂ and -OMOM) are equatorial, the corresponding methine protons (H-1 and H-4) must occupy axial positions. According to the Karplus equation, the dihedral angle between two adjacent axial protons is approximately 180°, resulting in a large axial-axial coupling constant ( Jaa = 10–13 Hz)[4].
-
Signal Multiplicity: Both H-1 (δ 2.65) and H-4 (δ 3.45) appear as triplet of triplets (tt). The large triplet arises from the two adjacent axial protons ( J ~ 10.5 Hz), and the small triplet arises from the two adjacent equatorial protons ( J ~ 4.0 Hz). If the compound were the cis isomer, one of these protons would be equatorial, yielding significantly smaller Jae and Jee couplings (2–5 Hz)[4].
Logical framework for determining cis/trans isomerism via 1H NMR J-coupling constants.
References
- 4-Aminocyclohexanol | 40525-78-8 - Benchchem.
- Efficient Conjugation of Peptides to Oligonucleotides by “Native Ligation” - ACS Publications.
- Distinguishing Cis and Trans 4-Aminocyclohexanol Isomers Using 1H and 13C NMR Spectroscopy - Benchchem.
- 4-Aminocyclohexanol | C6H13NO - PubChem.
Sources
Application Notes and Protocols: trans-4-Methoxymethoxy-cyclohexylamine in Drug Discovery
Introduction: The Strategic Value of Saturated Alicyclic Amines in Medicinal Chemistry
In the landscape of modern drug discovery, the architectural design of small molecules is paramount to achieving desired pharmacological profiles. Among the myriad of structural motifs, saturated alicyclic amines, particularly those based on the cyclohexane scaffold, have emerged as privileged structures. Their three-dimensional character allows for the precise spatial orientation of functional groups, enabling high-affinity and selective interactions with biological targets. The trans-1,4-disubstituted cyclohexane ring, in particular, offers a rigid and well-defined conformational preference, which is highly advantageous for minimizing conformational entropy upon binding to a target protein, often leading to enhanced potency.
This guide focuses on trans-4-methoxymethoxy-cyclohexylamine , a versatile building block that combines the desirable features of the trans-4-aminocyclohexane core with the strategic advantage of a methoxymethyl (MOM) protected amine. The MOM group serves as a temporary shield for the nucleophilic and basic primary amine, allowing for a broader range of chemical transformations on other parts of a molecule without undesired side reactions involving the amine. This attribute makes it an invaluable tool for multi-step synthetic campaigns aimed at complex drug targets.
This document will provide a comprehensive overview of the applications of this building block, detailed protocols for its use in synthetic transformations, and the subsequent deprotection to unveil the crucial amine functionality.
Physicochemical Properties of trans-4-Methoxymethoxy-cyclohexylamine
A clear understanding of the physical and chemical properties of a building block is fundamental to its effective application in synthesis.
| Property | Value | Source |
| Molecular Formula | C8H17NO2 | Inferred from structure |
| Molecular Weight | 159.23 g/mol | Inferred from structure |
| Appearance | Colorless to pale yellow oil | Typical for similar compounds |
| Boiling Point | Not readily available | - |
| Solubility | Soluble in most organic solvents (DCM, THF, EtOAc, etc.) | General knowledge of similar ethers and amines |
| Stability | Stable under basic and neutral conditions. Labile to acid. | General knowledge of MOM protecting groups |
The Rationale for MOM Protection in Drug Synthesis
The primary amine is a highly versatile functional group, participating in a wide array of bond-forming reactions such as amide couplings, reductive aminations, and nucleophilic substitutions. However, its inherent nucleophilicity and basicity can be liabilities in synthetic sequences that require incompatible reagents. The methoxymethyl (MOM) ether serves as an effective protecting group for the amine functionality due to several key advantages:
-
Stability: The MOM group is robust under a variety of non-acidic reaction conditions, including those involving organometallics, hydrides, and strong bases.
-
Ease of Introduction: The protection of the primary amine can be readily achieved.
-
Mild Deprotection: The MOM group can be cleaved under acidic conditions, often with high selectivity, to regenerate the free amine.[1]
This strategic use of protection and deprotection allows for a more flexible and efficient approach to the synthesis of complex molecules.
Application in the Synthesis of a Hypothetical Kinase Inhibitor
To illustrate the utility of trans-4-methoxymethoxy-cyclohexylamine, we will consider its application in the synthesis of a hypothetical kinase inhibitor. Many kinase inhibitors feature a substituted heterocyclic core that interacts with the hinge region of the kinase, and a solvent-exposed moiety that can be tailored for selectivity and pharmacokinetic properties. The trans-4-aminocyclohexane group is an excellent choice for this solvent-exposed region.
Synthetic Workflow Overview
The following diagram outlines a representative synthetic workflow where the MOM-protected amine allows for a key transformation before its removal.
Caption: Synthetic workflow for a hypothetical kinase inhibitor.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the application of trans-4-methoxymethoxy-cyclohexylamine in a representative synthetic sequence.
Protocol 1: Nucleophilic Aromatic Substitution with a MOM-Protected Amine
This protocol details the coupling of trans-4-methoxymethoxy-cyclohexylamine with a generic electron-deficient heterocyclic halide (e.g., a 2-chloropyrimidine). The MOM group is crucial here as the free amine could potentially lead to side reactions or act as a base.
Materials:
-
trans-4-Methoxymethoxy-cyclohexylamine (1.0 equiv)
-
2-Chloropyrimidine (1.1 equiv)
-
Diisopropylethylamine (DIPEA) (2.0 equiv)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of trans-4-methoxymethoxy-cyclohexylamine (1.0 equiv) in DMF, add 2-chloropyrimidine (1.1 equiv) and DIPEA (2.0 equiv).
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with EtOAc.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired MOM-protected intermediate.
Causality Behind Choices:
-
DIPEA: A non-nucleophilic base is used to scavenge the HCl generated during the reaction without competing with the primary amine as a nucleophile.
-
DMF: A polar aprotic solvent is chosen to facilitate the SNAr reaction.
-
Aqueous Work-up: The washes with NaHCO₃ and brine are essential to remove the DMF solvent and any remaining acidic or basic impurities.
Protocol 2: Acidic Deprotection of the MOM Group
This protocol describes the removal of the MOM protecting group to yield the free amine, which is then ready for further functionalization.
Materials:
-
MOM-protected intermediate from Protocol 1 (1.0 equiv)
-
Methanol (MeOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the MOM-protected intermediate (1.0 equiv) in methanol.
-
Add a catalytic amount of concentrated HCl (e.g., a few drops) or a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane).
-
Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Dilute the residue with water and wash with Et₂O to remove any non-basic impurities.
-
Basify the aqueous layer to pH > 10 with a strong base (e.g., 1M NaOH).
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected amine.
Causality Behind Choices:
-
Acidic Conditions: The MOM group is an acetal, which is readily hydrolyzed under acidic conditions to release the free amine and formaldehyde/methanol byproducts.[1]
-
Methanol as Solvent: Methanol is a common solvent for acid-catalyzed deprotections and helps to solubilize the starting material and reagents.
-
Basification and Extraction: After deprotection, the amine is protonated. Basification is necessary to generate the free amine, which can then be extracted into an organic solvent.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Incomplete Reaction in Protocol 1 | Insufficient heating or reaction time. Steric hindrance from the heterocyclic halide. | Increase reaction temperature or time. Consider using a more reactive halide (e.g., a fluoro- or bromo-heterocycle) or a palladium-catalyzed cross-coupling reaction. |
| Low Yield in Protocol 2 | Incomplete extraction of the product. | Ensure the aqueous layer is sufficiently basified before extraction. Increase the number of extractions with DCM. |
| Formation of Byproducts | Presence of other acid-labile functional groups in the molecule. | Use milder deprotection conditions, such as using a weaker acid or performing the reaction at a lower temperature. |
Conclusion
trans-4-Methoxymethoxy-cyclohexylamine is a highly valuable and versatile building block for drug discovery. Its rigid trans-cyclohexane core provides a desirable three-dimensional scaffold, while the MOM-protected amine allows for a wide range of synthetic manipulations on other parts of the molecule. The straightforward deprotection to reveal the primary amine at a late stage in the synthesis makes it an attractive choice for the construction of complex, biologically active molecules. The protocols and insights provided in this guide are intended to enable researchers to effectively incorporate this building block into their synthetic strategies, ultimately accelerating the discovery of new therapeutics.
References
Sources
Application Note: Chemoselective MOM Protection of trans-4-Aminocyclohexanol Derivatives
Executive Summary
trans-4-Aminocyclohexanol is a privileged, stereochemically defined scaffold widely utilized in medicinal chemistry and drug development to orient pharmacophoric groups in three-dimensional space[1]. During complex multi-step syntheses, the secondary hydroxyl group often requires masking to prevent unwanted reactions with strong bases, nucleophiles, or oxidants.
The methoxymethyl (MOM) ether is an exceptionally robust protecting group for alcohols, offering stability across a wide pH range and resistance to Grignard reagents and hydride reductions[2][3]. However, the bifunctional nature of trans-4-aminocyclohexanol presents a distinct chemoselectivity challenge: the primary amine is highly nucleophilic and will rapidly undergo N-alkylation in the presence of chloromethyl methyl ether (MOMCl). This application note details the mechanistic rationale, self-validating experimental design, and step-by-step protocol for the chemoselective MOM protection of trans-4-aminocyclohexanol derivatives.
Mechanistic Rationale & Experimental Causality
The Necessity of Amine Pre-Protection
MOMCl is a potent α-halo ether. The departure of the chloride ion is assisted by the adjacent oxygen's lone pair, generating a highly electrophilic oxonium intermediate (an SN1 -like pathway with SN2 characteristics)[4]. Because primary amines are significantly more nucleophilic than secondary alcohols, exposing unprotected trans-4-aminocyclohexanol to MOMCl will result in N-MOM or N,N-diMOM formation.
To achieve chemoselective O-protection, the primary amine must first be attenuated. The tert-butyloxycarbonyl (Boc) group is the industry standard for this purpose[1]. It reduces the nitrogen's nucleophilicity through resonance delocalization while remaining completely stable to the mildly basic conditions required for subsequent MOM installation.
Reagent Selection and Causality
-
Base (DIPEA vs. TEA): The protection of the secondary alcohol generates one equivalent of hydrochloric acid (HCl). A base is required to scavenge this acid and drive the equilibrium forward. N,N-Diisopropylethylamine (DIPEA) is strictly preferred over Triethylamine (TEA). DIPEA's significant steric bulk renders it non-nucleophilic, preventing it from reacting with the highly electrophilic MOMCl to form an insoluble, unreactive quaternary ammonium salt[2][5].
-
Solvent (Anhydrous DCM): Dichloromethane (DCM) provides excellent solubility for the N-Boc intermediate and does not participate in nucleophilic side reactions. Anhydrous conditions are critical, as moisture will rapidly hydrolyze MOMCl into formaldehyde and methanol.
-
Temperature Control (0 °C to RT): The addition of MOMCl to the alcohol/base mixture is highly exothermic. Initiating the reaction at 0 °C prevents thermal runaway, suppresses the formation of symmetric formal byproducts, and minimizes the volatilization of MOMCl (bp ~59 °C)[6].
Workflow Visualization
Workflow for the chemoselective MOM protection of trans-4-aminocyclohexanol derivatives.
Quantitative Data & Reaction Parameters
Table 1: Optimized Stoichiometry for MOM Protection
| Reagent / Parameter | Equivalents / Value | Function / Rationale |
| N-Boc-trans-4-aminocyclohexanol | 1.0 eq | Substrate (Amine pre-protected). |
| DIPEA | 2.0 eq | Non-nucleophilic acid scavenger. Excess ensures complete neutralization of generated HCl[2]. |
| MOMCl | 1.5 eq | Electrophile. Slight excess accounts for trace moisture hydrolysis. |
| DCM (Anhydrous) | 0.2 M | Solvent. Balances reaction rate and thermal mass. |
| Temperature | 0 °C → 25 °C | Controls exotherm during addition; RT ensures completion. |
| Time | 4 – 18 hours | Dependent on steric hindrance of specific derivatives. |
Step-by-Step Experimental Protocol
Caution: Chloromethyl methyl ether (MOMCl) is a highly reactive alkylating agent and a known human carcinogen[2][5][7]. All operations involving MOMCl must be conducted in a properly functioning fume hood using appropriate personal protective equipment (PPE), including heavy-duty nitrile or butyl rubber gloves.
Phase 1: Reaction Setup
-
Flask Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under a continuous stream of dry Argon or Nitrogen.
-
Substrate Dissolution: Charge the flask with N-Boc-trans-4-aminocyclohexanol (1.0 equiv). Add anhydrous DCM to achieve a substrate concentration of 0.2 M. Stir until completely dissolved.
-
Base Addition: Add DIPEA (2.0 equiv) to the stirring solution via syringe.
-
Thermal Equilibration: Submerge the reaction flask in an ice-water bath and allow the mixture to equilibrate to 0 °C for 10 minutes.
Phase 2: Electrophile Addition & Monitoring
-
MOMCl Addition: Using a gas-tight syringe, add MOMCl (1.5 equiv) dropwise over 5–10 minutes.
-
Causality: Rapid addition will cause a localized spike in temperature, potentially leading to solvent boiling, reagent degradation, and decreased yields.
-
-
Reaction Progression: Remove the ice bath after 30 minutes. Allow the reaction mixture to warm naturally to room temperature (25 °C).
-
Self-Validation (TLC): After 4 hours, monitor the reaction via Thin Layer Chromatography (TLC) using a 30% Ethyl Acetate / Hexanes solvent system.
-
Diagnostic: The starting material (free alcohol) will have a lower Rf value due to hydrogen bonding with the silica. The MOM-protected product will elute significantly higher. Stain with Ninhydrin (should remain negative, confirming Boc integrity) and Phosphomolybdic Acid (PMA) to visualize the product.
-
Phase 3: Quench and Workup
-
Quenching: Once TLC indicates complete consumption of the starting material, cool the flask back to 0 °C. Slowly add saturated aqueous NaHCO3 (equal volume to DCM).
-
Causality: The mild base neutralizes the DIPEA⋅HCl salt and safely hydrolyzes any residual, unreacted MOMCl into harmless byproducts (formaldehyde and methanol)[2].
-
-
Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM ( 3×15 mL).
-
Washing & Drying: Combine the organic layers and wash with brine (30 mL). Dry the organic phase over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.
Phase 4: Purification
-
Chromatography: Purify the crude oil via flash column chromatography on silica gel (gradient elution: 10% to 30% EtOAc in Hexanes) to afford the pure N-Boc-O-MOM-trans-4-aminocyclohexanol.
In-Process Controls & Troubleshooting
Table 2: Self-Validating System Checks
| Observation | Potential Cause | Corrective Action / Causality |
| Incomplete Conversion (TLC) | Moisture in solvent/system hydrolyzed the MOMCl before it could react. | Ensure rigorously anhydrous conditions. Add an additional 0.5 eq of DIPEA and 0.5 eq of MOMCl. |
| Multiple High- Rf Spots | Amine was not fully Boc-protected, leading to N-MOM alkylation. | Verify starting material purity via 1H -NMR prior to reaction. Ensure amine protection is quantitative. |
| Product Deprotection during Workup | Acidic workup conditions cleaved the acid-labile MOM or Boc groups[4][8]. | Strictly adhere to the NaHCO3 quench. Never use acidic washes (e.g., 1M HCl) during the workup of MOM ethers. |
| Missing 1H -NMR Signals | Loss of stereochemistry or ring-flip. | Confirm the presence of the MOM group via 1H -NMR: look for the characteristic singlet at ~3.3 ppm ( −OCH3 ) and the distinct AB quartet or singlet at ~4.6-4.8 ppm ( −OCH2O− ). |
References
-
Greene's Protective Groups in Organic Synthesis (6th Edition) Source: John Wiley & Sons / DOKUMEN.PUB URL:[Link]
-
Protecting Groups For Alcohols Source: Master Organic Chemistry URL:[Link]
Sources
- 1. 4-Aminocyclohexanol | 40525-78-8 | Benchchem [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. download.e-bookshelf.de [download.e-bookshelf.de]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Note: Deprotection of Methoxymethyl (MOM) Ethers in Basic Amino-Substituted Aliphatic Systems
Target Substrate: trans-4-Methoxymethoxy-cyclohexylamine Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals
Executive Summary
The methoxymethyl (MOM) ether is a highly reliable, acetal-type protecting group favored for its stability against strong bases, nucleophiles, and organometallic reagents[1]. While its installation and cleavage are well-documented for standard alcohols, the presence of a free primary amine—as seen in trans-4-methoxymethoxy-cyclohexylamine—introduces significant thermodynamic and kinetic challenges during deprotection. This application note details the mechanistic causality behind these challenges and provides field-proven, self-validating protocols to achieve quantitative deprotection while mitigating byproduct formation.
Mechanistic Rationale: The "Amine Challenge"
Standard MOM deprotection relies on acidic hydrolysis, typically utilizing catalytic Brønsted acids or Lewis acids[2][3]. However, directly applying these standard conditions to trans-4-methoxymethoxy-cyclohexylamine will result in reaction failure.
The Buffering Effect
Aliphatic amines are highly basic (conjugate acid pKₐ ~ 10.5). Upon the addition of acid, the primary amine is instantaneously protonated to form an ammonium salt ( −NH3+ ). This protonation consumes exactly 1.0 equivalent of the acid catalyst, effectively neutralizing the reaction medium. Therefore, a strict stoichiometric excess of acid (>2.0 to 5.0 equivalents) is mandatory to lower the pH sufficiently to protonate the acetal oxygen and initiate cleavage[2].
Formaldehyde Trapping & Aminal Prevention
The cleavage of a MOM ether releases one equivalent of formaldehyde and one equivalent of methanol[2]. In the presence of a free amine, formaldehyde can rapidly condense to form unwanted imines or polymeric aminals. Expert Insight: The strongly acidic conditions required for this deprotection serve a critical dual purpose. Not only do they drive the oxocarbenium ion formation, but they also keep the amine fully protonated. The resulting ammonium species is entirely non-nucleophilic, effectively shielding the nitrogen from reacting with the liberated formaldehyde. Using methanol as the reaction solvent further drives the equilibrium by converting the reactive formaldehyde into volatile dimethoxymethane[4].
Mechanistic pathway of MOM deprotection in an amino-aliphatic system, showing ammonium formation.
Quantitative Comparison of Deprotection Methodologies
To accommodate different downstream processing needs, three distinct methodologies can be employed. The table below summarizes the quantitative parameters and strategic advantages of each.
| Parameter | Protocol A: Methanolic HCl | Protocol B: TFA / DCM | Protocol C: TMSBr / DCM |
| Reagent Loading | 3.0 – 5.0 equiv HCl | 15:1 DCM:TFA (v/v) | 2.5 – 3.0 equiv TMSBr |
| Solvent System | Anhydrous Methanol | Dichloromethane | Dichloromethane |
| Temperature | 25 °C to 40 °C | 25 °C | 0 °C to 25 °C |
| Typical Time | 2 – 4 hours | 12 – 16 hours | 1 – 2 hours |
| Byproduct Trapping | Excellent (Forms dimethoxymethane) | Moderate | Poor (Requires careful quench) |
| Primary Use Case | Scalable, standard deprotection | Peptide-compatible workflows | Cleavage near acid-sensitive groups |
Step-by-Step Experimental Protocols
Step-by-step experimental workflow for the acidic cleavage of MOM ethers in amino-compounds.
Protocol A: Methanolic HCl (The Industrial Standard)
This method is highly recommended for its robust scalability and excellent byproduct management.
-
Preparation: Charge a dry, round-bottom flask with trans-4-methoxymethoxy-cyclohexylamine (1.0 equiv). Dissolve the substrate in anhydrous methanol to achieve a concentration of 0.1 M.
-
Acidification: Place the flask in a room-temperature water bath. Slowly add a solution of HCl in dioxane (4.0 M) or concentrated aqueous HCl (37%) to reach a final acid loading of 4.0 equivalents.
-
Cleavage: Stir the reaction mixture vigorously at 25 °C. Monitor the reaction via LC-MS or TLC (Ninhydrin stain). If conversion stalls after 2 hours, gently warm the mixture to 40 °C to accelerate oxocarbenium formation[4].
-
Concentration: Upon complete consumption of the starting material, concentrate the mixture in vacuo to remove the methanol, excess HCl, and the volatile dimethoxymethane byproduct.
-
Neutralization: Dissolve the resulting crude hydrochloride salt in a minimal volume of distilled water. Cool to 0 °C and carefully adjust the pH to >10 using saturated aqueous NaHCO₃ or 1 M NaOH.
-
Isolation (Critical Step): trans-4-amino-cyclohexanol is highly polar and water-soluble. Standard extraction with pure DCM will result in poor recovery. Extract the aqueous layer thoroughly (4–5 times) using a 3:1 mixture of Chloroform/Isopropanol .
-
Drying: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to afford the pure free base.
Protocol B: TFA in Dichloromethane (The Peptidomimetic Approach)
This method is ideal if the resulting amino-alcohol is to be used directly in a peptide coupling reaction without aqueous workup, as it can be isolated as a stable TFA salt[2].
-
Preparation: Dissolve trans-4-methoxymethoxy-cyclohexylamine (1.0 equiv) in anhydrous dichloromethane (DCM) at a concentration of 0.1 M.
-
Acidification: Cool the solution to 0 °C using an ice bath. Dropwise, add neat Trifluoroacetic Acid (TFA) to achieve a 15:1 DCM:TFA volumetric ratio.
-
Cleavage: Remove the ice bath and allow the reaction to warm to 25 °C. Stir continuously for 12 to 16 hours.
-
Workup: Dilute the mixture with additional DCM (equal to the original reaction volume). Carefully quench the reaction by adding saturated aqueous NaHCO₃ dropwise until gas evolution (CO₂) ceases and the aqueous phase tests basic (pH 9-10).
-
Isolation: Extract the aqueous layer with the Chloroform/Isopropanol (3:1) solvent system, dry over Na₂SO₄, and concentrate in vacuo.
Analytical Monitoring & Troubleshooting
-
TLC Visualization: The starting material and product lack UV chromophores. Use a Ninhydrin dip (followed by heating) to visualize the primary amine. The starting material will appear as a fast-eluting spot, while the highly polar deprotected amino-alcohol will remain near the baseline in standard EtOAc/Hexane systems. Use a highly polar eluent (e.g., DCM/MeOH/NH₄OH 90:9:1) for accurate Rf determination.
-
Mass Spectrometry: MOM cleavage is easily tracked by LC-MS. Look for a mass shift of -44 Da from the starting material [M+H]+ peak, corresponding to the loss of the methoxymethyl group.
-
Incomplete Deprotection: If the reaction stalls, it is almost exclusively due to insufficient acid. Verify that >2.0 equivalents of acid were added relative to the exact molarity of the starting amine.
References
-
Greene's Protective Groups in Organic Synthesis, 6th Ed. Wuts, P. G. M. dokumen.pub. URL: [Link]
-
MOM Protecting Group: MOM Protection & Deprotection Mechanism. total-synthesis.com. URL: [Link]
-
Efficient Deprotection of Phenol Methoxymethyl Ethers Using a Solid Acid Catalyst. Romanelli, G. P., et al. nih.gov. URL: [Link]
Sources
Application Note: Integration of trans-4-Methoxymethoxy-cyclohexylamine in Peptidomimetic Synthesis
Executive Summary
The transition from native peptides to metabolically stable peptidomimetics is a cornerstone of modern drug development. Incorporating non-natural cycloaliphatic scaffolds, such as trans-4-aminocyclohexanol derivatives, provides critical conformational constraints that enhance target affinity and proteolytic resistance in therapeutics ranging from antimicrobial peptides to oncology drugs. To seamlessly integrate this scaffold into Solid-Phase Peptide Synthesis (SPPS) without triggering side reactions, the hydroxyl moiety must be transiently masked. trans-4-Methoxymethoxy-cyclohexylamine utilizes a methoxymethyl (MOM) ether protecting group, offering perfect orthogonality for standard Fmoc-based SPPS workflows. This guide details the mechanistic rationale, comparative advantages, and validated protocols for deploying this building block in peptide synthesis.
Mechanistic Rationale & Pharmacological Relevance
The trans-1,4-Cyclohexyl Core
The trans-1,4-substitution pattern locks the cyclohexane ring into a rigid diequatorial chair conformation. This geometry acts as an extended linear spacer that accurately mimics peptide backbones while resisting enzymatic degradation. This structural vector has been successfully deployed to enhance the efficacy of1[1] and serves as a critical conformational lock in the structure-based design of 2[2].
The MOM Protecting Group Orthogonality
In standard Fmoc-SPPS, amines are coupled to free carboxylates. If the cyclohexyl hydroxyl group were left unprotected, competing O-acylation (esterification) would occur during the amidation step. The MOM ether is an acetal-type protecting group that is highly stable to the basic conditions (e.g., 20% piperidine) used for iterative Fmoc deprotection[3]. Conversely, it is highly susceptible to the strong acidic conditions (e.g., Trifluoroacetic acid, TFA) used during global resin cleavage, allowing for simultaneous peptide release and hydroxyl unmasking[4].
Data Presentation: Scaffold Comparison
To understand the value of the trans-4-methoxymethoxy-cyclohexylamine building block, it is essential to compare its post-deprotection structural impact against standard linear alkyl linkers.
Table 1: Comparative Physicochemical Impact of Linker Scaffolds in Peptidomimetics
| Parameter | Linear Alkyl Linker (e.g., Hexylamine) | trans-1,4-Cyclohexyl Linker | Mechanistic Causality |
| Conformational Flexibility | High (Multiple rotatable bonds) | Low (Locked diequatorial chair) | Ring strain restricts bond rotation, lowering the entropic penalty upon target binding. |
| Proteolytic Stability | Low to Moderate | High | The steric bulk of the cyclohexane ring physically blocks protease active site access. |
| Membrane Permeability | Moderate (Highly hydrophobic) | High (Amphipathic potential) | The rigid structure cleanly separates hydrophobic and hydrophilic faces, enhancing cellular uptake. |
| Aqueous Solubility | Poor | Moderate to Good | The unmasked secondary hydroxyl group provides a defined, rigid polar contact point. |
Experimental Workflows
Workflow for incorporating trans-4-methoxymethoxy-cyclohexylamine in Fmoc-SPPS.
Protocol A: On-Resin Amidation (Side-Chain or C-Terminal Derivatization)
Context: This protocol describes the coupling of trans-4-methoxymethoxy-cyclohexylamine to a resin-bound peptide containing a free carboxylic acid (e.g., an orthogonally deprotected Asp/Glu side chain or a backbone linker).
-
Resin Preparation: Swell the peptide-resin (0.1 mmol scale) in N,N-Dimethylformamide (DMF) for 30 minutes. Ensure the target carboxylate is fully deprotected.
-
Activation: In a separate vial, dissolve HATU (0.38 mmol, 3.8 eq) and the resin-bound peptide's free carboxylate in minimal DMF. Add N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq).
-
Coupling: Add trans-4-methoxymethoxy-cyclohexylamine (0.4 mmol, 4 eq) to the activated mixture. Add the entire solution to the resin and agitate at room temperature for 2 hours.
-
Mechanistic Causality: The secondary nature of the cyclohexylamine introduces significant steric hindrance. HATU generates a highly reactive 7-azabenzotriazole active ester, which accelerates the amidation of sterically hindered amines far more efficiently than standard carbodiimides (e.g., DIC).
-
-
Self-Validating QC (Microcleavage): Because the amine is added in solution to a resin-bound carboxylate, the standard Kaiser test (which detects resin-bound primary amines) is inapplicable. Extract 5 mg of resin, wash with Dichloromethane (DCM), and treat with 100 µL of TFA for 30 minutes. Evaporate the TFA, reconstitute in acetonitrile/water, and analyze via LC-MS to confirm the mass shift corresponding to the amide bond formation.
Protocol B: Global Cleavage and MOM Deprotection
Context: Simultaneous release of the peptidomimetic from the solid support and acidolytic cleavage of the MOM ether to unmask the secondary hydroxyl group[4].
-
Cocktail Preparation: Prepare a cleavage cocktail consisting of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% LC-MS grade H₂O.
-
Cleavage Reaction: Add 2 mL of the cleavage cocktail per 100 mg of resin. Agitate gently at room temperature for 2.5 to 3 hours.
-
Mechanistic Causality: TFA protonates the MOM ether oxygen, leading to the expulsion of a methoxymethyl carbocation, thereby unmasking the secondary alcohol. Water acts as a nucleophilic trap for the carbocation (decomposing it into formaldehyde and methanol), while TIS scavenges any residual reactive species to prevent the irreversible alkylation of electron-rich peptide side chains (e.g., Trp, Tyr).
-
-
Precipitation: Filter the resin and collect the flow-through. Concentrate the TFA under a gentle stream of nitrogen to approximately 20% of its original volume. Dropwise add the concentrated solution into 10 volumes of ice-cold diethyl ether to precipitate the peptide.
-
Self-Validating QC (HRMS): Centrifuge, wash the pellet with cold ether, and dry under vacuum. Post-cleavage validation relies on RP-HPLC and High-Resolution Mass Spectrometry (HRMS). The complete disappearance of the +44 Da mass adduct (corresponding to the MOM group) confirms successful deprotection, while peak sharpness on HPLC validates the absence of partial alkylation byproducts.
References
- Title: EP2061886A1 - Small cationic antimicrobial peptides Source: Google Patents URL
- Title: Structure-Based Discovery of MDM2/4 Dual Inhibitors that Exert Antitumor Activities against MDM4-Overexpressing Cancer Cells Source: Journal of Medicinal Chemistry - ACS Publications URL
- Title: Efficient Conjugation of Peptides to Oligonucleotides by “Native Ligation” Source: ACS Publications URL
- Title: US8524663B2 - Method for site-specific polyvalent display on polymers Source: Google Patents URL
Sources
improving yield in trans-4-methoxymethoxy-cyclohexylamine synthesis
Answering the user's request.## Technical Support Center: Synthesis of trans-4-methoxymethoxy-cyclohexylamine
Welcome to the technical support center for the synthesis of trans-4-methoxymethoxy-cyclohexylamine. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you navigate the complexities of this synthesis and improve your experimental outcomes. Our focus is on explaining the causal relationships behind each experimental step to empower you with the scientific rationale needed for successful synthesis.
Introduction to the Synthesis
The synthesis of trans-4-methoxymethoxy-cyclohexylamine is a multi-step process that requires careful control of protecting group chemistry to achieve high yield and purity. The most common and reliable synthetic route begins with trans-4-aminocyclohexanol, leveraging an orthogonal protecting group strategy. The amine is first protected with a tert-butyloxycarbonyl (Boc) group, followed by the protection of the hydroxyl group as a methoxymethyl (MOM) ether. The final step involves the selective deprotection of the amine.
This guide will address critical issues that can arise at each stage of this process.
Overall Synthesis Workflow
The synthetic pathway is visualized below, outlining the critical transformations from the starting material to the final product.
Caption: A three-step workflow for synthesizing the target compound.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis. Each issue is presented in a question-and-answer format, providing a diagnosis and a recommended solution based on chemical principles.
Issue 1: Low Yield During MOM Protection (Step 2)
Question: I am getting a low yield after reacting my Boc-protected aminocyclohexanol with MOM-Cl. My TLC plate shows a significant amount of unreacted starting material and some new, unidentified spots. What is going wrong?
Answer: This is a common issue that can stem from several factors related to the reactivity of MOM-Cl and the choice of base.
Causality Analysis: The protection of an alcohol with chloromethyl methyl ether (MOM-Cl) proceeds via the formation of a highly reactive oxonium ion, which is then captured by the alcohol nucleophile.[1] The efficiency of this step is highly dependent on the base used and the reaction conditions.
-
Inefficient Deprotonation: The base, typically a non-nucleophilic hindered amine like N,N-diisopropylethylamine (DIPEA), facilitates the reaction. If the base is not strong enough or used in insufficient quantity, the alcohol will not be deprotonated effectively, leading to a slow or incomplete reaction.
-
MOM-Cl Degradation: MOM-Cl is sensitive to moisture and can hydrolyze. Using freshly distilled or a recently purchased bottle is crucial.
-
Side Reactions: Although the amine is protected, the nitrogen on the Boc-carbamate is still weakly nucleophilic and can potentially react, leading to byproducts. More commonly, if any amine deprotection occurs, the free amine can react with MOM-Cl.
Recommended Solutions:
-
Verify Reagent Quality: Use freshly distilled MOM-Cl and anhydrous solvents. Ensure your DIPEA is pure and dry.
-
Optimize Base and Stoichiometry: Increase the equivalents of both DIPEA (from 3.0 to 4.0 eq.) and MOM-Cl (from 2.0 to 3.0 eq.). This ensures the equilibrium favors the reactive alkoxide and effectively traps it.
-
Consider a Stronger Base System: For a more robust reaction, a stronger base like sodium hydride (NaH) can be used. NaH will irreversibly deprotonate the alcohol to form the sodium alkoxide before the addition of MOM-Cl. This method eliminates the equilibrium issue but requires strictly anhydrous conditions.[1]
-
Reaction Temperature and Time: The reaction is often started at 0 °C to control the initial exotherm and then allowed to warm to room temperature. Extending the reaction time to 16-24 hours can help drive it to completion. Monitor progress by TLC or LC-MS.
Caption: Mechanism of MOM protection of an alcohol.
Issue 2: Cleavage of MOM Group During Boc Deprotection (Step 3)
Question: I am trying to remove the Boc group using trifluoroacetic acid (TFA) in dichloromethane (DCM), but I am also losing my MOM protecting group. How can I selectively deprotect the amine?
Answer: This is a classic problem of orthogonal protecting group strategy where the lability of two different groups overlaps. Both Boc and MOM groups are acid-labile, but their sensitivity to acid strength differs. The key is to find conditions acidic enough to cleave the Boc group but mild enough to leave the MOM ether intact.
Causality Analysis:
-
Boc Deprotection: This proceeds via protonation of the carbamate followed by the loss of a stable tert-butyl cation. It is typically achieved with strong acids like TFA or HCl.[2][3]
-
MOM Deprotection: As an acetal, the MOM group is also cleaved under acidic hydrolysis.[1] The reaction is initiated by protonation of one of the ether oxygens.
Standard Boc deprotection conditions (e.g., 20-50% TFA in DCM) are often too harsh for the MOM group.
Recommended Solutions:
The goal is to use a milder, carefully controlled acidic system.
| Method | Reagents & Conditions | Rationale & Key Considerations | Typical Yield |
| Method A: HCl in Dioxane | 4M HCl in 1,4-dioxane, 0 °C to RT, 1-4 h. | A very common and often successful method. Dioxane stabilizes the HCl. Running the reaction at 0 °C initially can significantly improve selectivity.[4] | 85-95% |
| Method B: p-TsOH | p-Toluenesulfonic acid (p-TsOH) (1.1 eq.), CH2Cl2/MeOH, RT, 2-6 h. | A milder solid acid that can be used stoichiometrically. The presence of methanol can help solvate the resulting ammonium salt. | 80-90% |
| Method C: Mechanochemical | p-Toluenesulfonic acid monohydrate (2 eq.), ball milling, 10 min, solvent-free. | A green chemistry approach that can be very fast and mild. The product is isolated as the tosylate salt.[5] | >90% |
| Method D: Catalyst-Free Water | Deionized water, 90-100 °C, ~15 min. | An environmentally benign method where water at high temperatures facilitates hydrolysis of the Boc group. May require optimization for MOM group stability.[6] | 90-97% |
Recommendation: Start with Method A (HCl in Dioxane) as it is the most widely documented and reliable for this type of transformation. If selectivity remains an issue, explore the milder conditions of Method B.
Frequently Asked Questions (FAQs)
Q1: Can I protect the hydroxyl group first and then the amine? While possible, it is not recommended. The amine is a stronger nucleophile than the hydroxyl group. If you attempt to protect the hydroxyl group first with MOM-Cl, you will likely get significant N-alkylation on the amine, leading to a mixture of products that are difficult to separate. The standard, more robust strategy is to protect the more reactive amine first (with Boc), then the alcohol, and finally deprotect the amine.[7]
Q2: My final product is an oil, but I've seen it reported as a salt. How should I store it? The free amine product, trans-4-methoxymethoxy-cyclohexylamine, is often a low-melting solid or an oil and can be somewhat unstable over long periods (reacting with atmospheric CO₂). For long-term storage, it is highly recommended to convert it to a stable crystalline salt, such as the hydrochloride or tosylate salt. This is easily achieved by dissolving the free amine in a solvent like ether or ethyl acetate and adding a solution of HCl in ether/dioxane or a solution of p-TsOH.
Q3: What analytical methods are best for monitoring the reaction progress?
-
Thin-Layer Chromatography (TLC): Excellent for quick, qualitative checks. A typical mobile phase would be a mixture of ethyl acetate and hexanes. Staining with ninhydrin is very effective for visualizing the free amine starting material and product, while a potassium permanganate stain will visualize all organic spots.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the preferred method for unambiguous monitoring. It allows you to track the disappearance of starting material and the appearance of the product, and to identify the mass of any major byproducts, which is invaluable for troubleshooting.
Optimized Experimental Protocols
Protocol 1: Boc Protection of trans-4-Aminocyclohexanol (Step 1)
-
To a stirred solution of trans-4-aminocyclohexanol (1.0 eq.) in a 1:1 mixture of tetrahydrofuran (THF) and water, add sodium bicarbonate (NaHCO₃, 3.0 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) in THF dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the THF under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield Boc-trans-4-aminocyclohexanol, which can often be used in the next step without further purification.
Protocol 2: MOM Protection of Boc-trans-4-aminocyclohexanol (Step 2)
-
Dissolve Boc-trans-4-aminocyclohexanol (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (Nitrogen or Argon).
-
Cool the solution to 0 °C.
-
Add N,N-diisopropylethylamine (DIPEA, 4.0 eq.) via syringe.
-
Add chloromethyl methyl ether (MOM-Cl, 3.0 eq.) dropwise over 15 minutes. Caution: MOM-Cl is a potent carcinogen and should be handled with extreme care in a chemical fume hood.[1]
-
Allow the mixture to warm to room temperature and stir for 16 hours.
-
Monitor the reaction by LC-MS.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Separate the layers and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford pure Boc-trans-4-(methoxymethoxy)cyclohexylamine.
Protocol 3: Selective Boc Deprotection (Step 3)
-
Dissolve the Boc-protected intermediate (1.0 eq.) in a minimal amount of ethyl acetate.
-
Cool the solution to 0 °C.
-
Slowly add a 4M solution of HCl in 1,4-dioxane (4.0-5.0 eq.).
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-3 hours. Vigorous gas evolution (CO₂) will be observed.[2]
-
Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Add diethyl ether to the residue and triturate to induce precipitation of the hydrochloride salt.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield trans-4-methoxymethoxy-cyclohexylamine hydrochloride as a white solid.
References
-
Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency . MDPI. Available from: [Link]
-
Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine . Nature Communications. Available from: [Link]
-
MOM Protecting Group: MOM Protection & Deprotection Mechanism . Total Synthesis. Available from: [Link]
-
BOC Protection and Deprotection . J&K Scientific LLC. Available from: [Link]
-
Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst . SciSpace. Available from: [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups . Reddit. Available from: [Link]
-
Solvent-Free Mechanochemical Deprotection of N-Boc Group . Scientific Research Publishing. Available from: [Link]
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions . Semantic Scholar. Available from: [Link]
-
Protecting Groups . Organic Chemistry Portal. Available from: [Link]
-
Diastereoselective synthesis of cis-N-Boc-4-aminocyclohexanol with reductive ring opening method using continuous flow . ResearchGate. Available from: [Link]
-
Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones . MDPI. Available from: [Link]
Sources
Technical Support Center: Troubleshooting MOM Deprotection in trans-4-methoxymethoxy-cyclohexylamine
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis and modification of aminocyclohexane derivatives. This guide is designed for researchers, chemists, and drug development professionals who are working with MOM-protected amines and require robust, field-tested protocols for the deprotection step. We understand that removing a methoxymethyl (MOM) ether from a substrate like trans-4-methoxymethoxy-cyclohexylamine presents unique challenges, particularly due to the presence of a basic amino group. This document provides in-depth, causality-driven troubleshooting advice in a direct question-and-answer format to help you navigate these challenges effectively.
Core Concept: The Acid-Catalyzed MOM Deprotection Mechanism
The removal of a MOM group is typically an acid-catalyzed hydrolysis.[1] The reaction proceeds by protonation of one of the acetal oxygens, which makes it a good leaving group (methanol). The resulting oxocarbenium ion is then attacked by water or another nucleophile (like the alcohol solvent) to form a hemiacetal, which rapidly decomposes to yield the desired alcohol and formaldehyde.[1] The presence of the amine in your substrate adds a layer of complexity, as it will be protonated under acidic conditions, influencing solubility and potentially the reaction environment.
Caption: Acid-catalyzed deprotection of a MOM ether.
Troubleshooting Guide & FAQs
Q1: My deprotection reaction is sluggish, incomplete, or not starting at all. What are the common causes and how can I fix this?
A1: This is the most common issue and typically points to three factors: insufficient acid strength/concentration, inappropriate solvent, or low temperature. The basic amine on your substrate immediately neutralizes a portion of the acid catalyst, so a stoichiometric or even excess amount of acid is often required, not just a catalytic amount.
Causality & Solution:
-
Insufficient Acid: The cyclohexylamine (pKa ≈ 10.6) acts as a strong base, sequestering the H⁺ catalyst. You must add enough acid to first protonate the amine and then catalyze the deprotection.
-
Solvent Choice: The protonated ammonium salt of your starting material may have poor solubility in non-polar solvents like dichloromethane (DCM). Protic solvents like methanol (MeOH) or ethanol (EtOH) are often better choices as they can solvate both the substrate and the acid.
-
Temperature: Like many reactions, hydrolysis of the MOM ether is temperature-dependent. If the reaction is slow at room temperature, gentle heating can significantly accelerate the rate.
Recommended Starting Conditions:
| Condition | Reagent System | Solvent | Temperature | Typical Time | Notes |
| Standard | Conc. HCl (2-4 equiv.) | Methanol | RT to 50°C | 2-12 h | Most common and cost-effective method.[2][3] |
| Alternative | Trifluoroacetic Acid (TFA) | DCM / H₂O | 25°C | 1-12 h | Good for substrates sensitive to HCl. A co-solvent may be needed.[1] |
| Mild | Pyridinium p-toluenesulfonate (PPTS) (1.5-3 equiv.) | t-BuOH | 50-70°C | 12-24 h | Milder acid, useful if other acid-labile groups are present.[1] |
Workflow Protocol 1: Standard Deprotection with Methanolic HCl
-
Preparation: Dissolve trans-4-methoxymethoxy-cyclohexylamine (1.0 equiv) in methanol (to make a 0.1 to 0.5 M solution) in a round-bottom flask with a magnetic stir bar.
-
Acid Addition: To the stirred solution, add concentrated hydrochloric acid (37%, ~12 M) (2.0 - 4.0 equivalents) dropwise at room temperature.
-
Reaction: Stir the reaction at room temperature or heat to 40-50°C.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC).[2]
-
Mobile Phase: A typical eluent system would be DCM/MeOH/NH₄OH (e.g., 90:9:1).
-
Visualization: The starting material is less polar than the product. Visualize with a potassium permanganate (KMnO₄) stain, which will show both the starting amine and the product amino-alcohol.
-
-
Completion: The reaction is complete when the starting material spot is no longer visible by TLC.
Q2: The reaction seems to work, but my yield is low after workup and I'm having trouble with the extraction. What's going wrong?
A2: The product, trans-4-aminocyclohexanol, is a polar molecule with both a basic amine and a hydrophilic alcohol. After acid-catalyzed deprotection, it exists as the hydrochloride salt, which is highly water-soluble and will remain in the aqueous layer during extraction with common organic solvents.
Causality & Solution:
The key is to convert the product from its ammonium salt form back to the neutral "free base" amine. This will dramatically decrease its water solubility and increase its solubility in organic solvents like ethyl acetate or DCM.
-
Neutralization is Critical: You must add a base to the reaction mixture after the reaction is complete but before extraction.
-
Choice of Base: Use a saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). Add it slowly until effervescence ceases and the pH of the aqueous layer is >9. A stronger base like 2M NaOH can also be used, but be cautious of potential side reactions if other sensitive groups are present.
-
"Salting Out": After neutralization, the aqueous layer should be saturated with sodium chloride (NaCl). This increases the ionic strength of the aqueous phase, further decreasing the solubility of your organic product and driving it into the organic layer.
-
Solvent for Extraction: Use a more polar solvent for extraction. While DCM can work, ethyl acetate (EtOAc) or a 9:1 mixture of DCM:Isopropanol is often more effective for extracting polar amino-alcohols. Perform multiple extractions (e.g., 3-5 times) to maximize recovery.
Workflow Protocol 2: Optimized Workup & Extraction
-
Cooling: After TLC confirms reaction completion, cool the reaction mixture in an ice bath to 0°C.
-
Neutralization: Slowly add saturated aqueous NaHCO₃ solution with vigorous stirring. Monitor the pH of the aqueous layer with pH paper, continuing addition until the pH is 9-10.
-
Solvent Removal: Remove the bulk of the organic solvent (methanol) under reduced pressure using a rotary evaporator.
-
Salting Out & Extraction: Add solid NaCl to the remaining aqueous residue until saturation. Extract the aqueous slurry with ethyl acetate or DCM/IPA (3 to 5 times).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Q3: My molecule contains other acid-sensitive groups. Are there milder or non-acidic methods to remove the MOM group?
A3: Absolutely. While classic Brønsted acids are standard, Lewis acids or silyl-based reagents can deprotect MOM ethers under much milder, sometimes neutral, conditions.[4][5] These methods are ideal when you need to preserve other acid-labile protecting groups like Boc, Trityl, or silyl ethers.[5]
Causality & Solution:
These reagents work by coordinating to one of the MOM ether's oxygen atoms, which activates the C-O bond for cleavage without requiring strong protonation. This often allows for greater chemoselectivity.
Caption: Decision workflow for choosing a MOM deprotection method.
Recommended Mild Deprotection Systems:
| Reagent System | Solvent | Temperature | Typical Time | Notes |
| Trimethylsilyl Bromide (TMSBr) [4][6] | DCM | -20°C to 0°C | 15-60 min | Fast and effective. The reaction generates HBr in situ, so it is still acidic. |
| TMSOTf / 2,2'-Bipyridyl [5][7] | CH₃CN or DCM | 0°C to RT | 30 min - 2 h | Nearly neutral conditions. The bipyridyl acts as a scavenger for protons.[5] Highly chemoselective.[7] |
| ZnBr₂ / n-Propylthiol (n-PrSH) [8][9] | DCM | 0°C to RT | 5-15 min | Extremely fast and selective. The thiol acts as a soft nucleophile to trap the intermediate.[9] |
Workflow Protocol 3: Deprotection with TMSOTf and 2,2'-Bipyridyl
-
Preparation: To an oven-dried flask under an inert atmosphere (Nitrogen or Argon), add the MOM-protected substrate (1.0 equiv) and 2,2'-bipyridyl (3.0 equiv).[5]
-
Solvent: Add anhydrous acetonitrile (CH₃CN) to make a ~0.1 M solution. Cool the mixture to 0°C in an ice bath.
-
Reagent Addition: Add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (2.0 equiv) dropwise via syringe.[5]
-
Reaction: Stir at 0°C, allowing it to slowly warm to room temperature. Monitor by TLC until the starting material is consumed.
-
Workup: Quench the reaction by adding water. Stir until the intermediate silyl ether is fully hydrolyzed to the alcohol (monitor by TLC). Extract the mixture with ethyl acetate (3x).
-
Isolation: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to provide the crude product.
References
-
Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]
-
Sohn, J.-H., & Ryu, D. H. (2010). A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. Tetrahedron, 66(9), 1673-1677. Available at: [Link]
-
Fujioka, H., et al. (2009). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. ACS Omega. Available at: [Link]
-
Restek. (n.d.). Methanolic HCl, 0.5N and 3N. Retrieved from [Link]
-
Fiveable. (2025). MOM: Organic Chemistry II Study Guide. Retrieved from [Link]
-
Hanessian, S., & Lavallee, P. (1984). Mild cleavage of methoxymethyl (MOM) ethers with trimethylsilyl bromide. Semantic Scholar. Retrieved from [Link]
-
Synfacts. (2010). Simple and Selective Deprotection of MOM Ethers. Thieme, 2010(4), 0467. Available at: [Link]
-
Wikipedia. (n.d.). Methoxymethyl ether. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). MOM Ethers. Retrieved from [Link]
- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag. (Link not available for direct access, general reference to a standard text).
-
Reddit. (2024). MOM Deprotection. Retrieved from [Link]
-
RSC Publishing. (n.d.). The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Fujioka, H., et al. (2009). Remarkable effect of 2,2′-bipyridyl: Mild and highly chemoselective deprotection of methoxymethyl (MOM) ethers in combination with TMSOTf (TESOTf). ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: The Chemoselective and Efficient Deprotection of Silyl Ethers Using Trimethylsilyl Bromide. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
-
PubMed. (1991). Side reaction during the deprotection of (S-acetamidomethyl)cysteine in a peptide with a high serine and threonine content. PubMed. Retrieved from [Link]
-
Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]
-
Gelest. (n.d.). Deprotection of Silyl Ethers. Retrieved from [Link]
-
Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Technical Support Center: Optimizing trans-4-Methoxymethoxy-cyclohexylamine Reactions
Welcome to the Technical Support Center for the functionalization of trans-4-methoxymethoxy-cyclohexylamine . This guide is engineered for drug development professionals and synthetic chemists who require high-fidelity, scalable methodologies.
Here, we address the unique chemoselectivity challenges of this bifunctional scaffold—specifically, balancing the reactivity of a nucleophilic primary amine while preserving the acid-labile methoxymethyl (MOM) ether and maintaining trans-stereochemistry.
PART 1: Reaction Design & Mechanistic Causality
Working with trans-4-methoxymethoxy-cyclohexylamine requires navigating two competing chemical realities:
-
The Acetal Vulnerability: The MOM group is an acetal. While it exhibits robust stability against bases, nucleophiles, and reducing agents (stable between pH 4 to 12)[1], it is highly susceptible to Brønsted acids. Traditional amine functionalization often relies on acidic conditions (e.g., pH 3–4 for cyanoborohydride reductions)[2], which will rapidly cleave the MOM ether to yield a trans-4-aminocyclohexanol byproduct[3].
-
The Nucleophilic Cascade: Primary amines are prone to overalkylation. During reductive amination, the newly formed secondary amine is often more nucleophilic than the primary amine starting material, leading to unwanted tertiary amine byproducts[4][5].
Successful functionalization requires a self-validating system where the reagents chosen simultaneously suppress overalkylation and maintain a pH strictly above 4.0.
PART 2: Troubleshooting FAQs
Q1: During N-alkylation, my LC-MS shows a major byproduct with a mass corresponding to the loss of 44 Da. What is happening? A1: A loss of 44 Da (-CH2OCH3 + H) indicates the cleavage of your MOM ether, resulting in the free alcohol (trans-4-aminocyclohexanol). This is caused by ambient acidity in your reaction. If you are using standard reductive amination conditions with NaCNBH 3 and acetic/hydrochloric acid (pH 3–4), the acetal linkage of the MOM group will hydrolyze[2][3]. Solution: Switch to a milder reducing agent like Sodium triacetoxyborohydride (STAB) and eliminate Brønsted acid additives. If an acid catalyst is mandatory for imine formation, use a mild Lewis acid like Ti(OiPr) 4 , which activates the carbonyl without hydrolyzing the MOM group.
Q2: My reductive amination is yielding a 60:40 mixture of secondary and tertiary amines. How do I stop this overalkylation? A2: Overalkylation is a kinetic problem. The secondary amine product competes with the primary amine for the remaining carbonyl compound[6]. Solution: Use STAB (NaBH(OAc) 3 ). STAB is highly selective; it reduces iminium ions much faster than it reduces unprotonated imines or carbonyls. By carefully controlling the stoichiometry (1.0 equivalent of carbonyl) and using STAB, the reaction stops cleanly at the secondary amine stage[2][6].
Q3: I am detecting the cis-isomer in my final product. Is my compound epimerizing during the reaction? A3: True epimerization of a 1,4-cyclohexane system is rare under standard N-alkylation conditions because the trans-isomer (where both the amine and MOM ether can adopt equatorial positions) is thermodynamically favored. The presence of the cis-isomer is almost always a carry-over impurity from the upstream synthesis of the trans-4-aminocyclohexanol precursor (often synthesized via hydrogenation of 4-aminophenol, which yields a cis/trans mixture)[7][8]. Solution: Verify the diastereomeric purity of your starting material via GC or NMR before proceeding.
PART 3: Visualizations & Workflows
Decision tree for identifying and resolving common byproduct pathways.
Mechanistic pathway of reductive amination highlighting the overalkylation route.
PART 4: Quantitative Data & Reagent Selection
To design a self-validating protocol, reagent selection must account for both MOM stability and chemoselectivity. Table 1 summarizes the performance of common reducing agents.
Table 1: Reducing Agent Compatibility for trans-4-MOM-cyclohexylamine
| Reducing Agent | Operating pH | MOM Ether Stability | Overalkylation Risk | Strategic Recommendation |
| NaBH 4 | 8.0 – 10.0 | Excellent (Stable) | High | Avoid. Reduces carbonyls directly; leads to complex mixtures. |
NaCNBH
3
| 3.0 – 4.0 | Poor (Cleavage) | Low | Avoid. The acidic pH required will hydrolyze the MOM ether[2]. |
| NaBH(OAc) 3 (STAB) | 5.0 – 7.0 | Excellent | Very Low | Optimal Choice. Mild, chemoselective, and preserves MOM[6]. |
| H 2 / Pd/C | Neutral | Excellent | Moderate | Viable for scale-up, but requires strict stoichiometric control. |
PART 5: Standardized Experimental Protocol
Chemoselective Direct Reductive Amination (MOM-Preserving)
This protocol utilizes Lewis acid catalysis to drive imine formation without dropping the pH, followed by STAB reduction to prevent overalkylation.
Reagents & Materials:
-
trans-4-methoxymethoxy-cyclohexylamine (1.0 equiv)
-
Target Aldehyde or Ketone (1.0 equiv)
-
Titanium(IV) isopropoxide (Ti(OiPr) 4 ) (1.2 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.5 equiv)
-
Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
Step-by-Step Methodology:
-
Imine Condensation: In an oven-dried flask under inert atmosphere (N 2 or Ar), dissolve trans-4-methoxymethoxy-cyclohexylamine (1.0 equiv) and the carbonyl compound (1.0 equiv) in anhydrous DCE (0.2 M concentration).
-
Lewis Acid Activation: Add Ti(OiPr) 4 (1.2 equiv) dropwise at room temperature. Causality Note: Ti(OiPr) 4 acts as a water scavenger and Lewis acid to form the iminium ion without utilizing Brønsted acids, thereby protecting the acid-sensitive MOM ether.
-
Stirring: Allow the mixture to stir at room temperature for 2 to 4 hours.
-
Reduction: Cool the reaction to 0 °C. Add STAB (1.5 equiv) portion-wise over 10 minutes. Causality Note: STAB selectively reduces the iminium ion over the unreacted carbonyl, preventing the formation of tertiary amine overalkylation byproducts[2].
-
Maturation: Remove the ice bath and stir at room temperature for 12 hours. Monitor completion via LC-MS.
-
Basic Quench (Critical Step): Quench the reaction carefully by adding saturated aqueous NaHCO 3 . Causality Note: Maintaining a basic pH during the quench is critical to ensure the MOM group is not cleaved during aqueous workup[9].
-
Workup: Filter the resulting titanium dioxide suspension through a pad of Celite. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na 2 SO 4 , and concentrate under reduced pressure.
References
-
Greene's Protective Groups in Organic Synthesis, 4th Edition. Wiley. Available at:[Link]
- Preparation method of 4-aminocyclohexanol. CN114436865A. Google Patents.
-
Methoxymethyl Ether (MOM) | Hydroxyl Protective Group. AdiChemistry. Available at: [Link]
-
MOM Ethers. Organic Chemistry Portal. Available at:[Link]
-
Reductive Amination of Carbonyl Compounds. Thieme E-Books. Available at:[Link]
-
C-N Bond-Forming Reactions: Reductive Amination. Myers Chem 115, Harvard University. Available at:[Link]
-
One-pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. D-NB.info. Available at: [Link]
-
A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. PMC, National Institutes of Health. Available at:[Link]
-
Biocatalytic N-Alkylation of Amines Using Either Primary Alcohols or Carboxylic Acids via Reductive Aminase Cascades. Journal of the American Chemical Society. Available at:[Link]
Sources
- 1. adichemistry.com [adichemistry.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. wiley.com [wiley.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN114436865A - Preparation method of 4-aminocyclohexanol - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. MOM Ethers [organic-chemistry.org]
Technical Support Center: Preserving Stereochemical Integrity of trans-4-Methoxymethoxy-cyclohexylamine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific stereochemical vulnerabilities of trans-4-methoxymethoxy-cyclohexylamine during complex synthetic workflows. This guide moves beyond basic troubleshooting by explaining the thermodynamic and kinetic causalities behind epimerization, ensuring your experimental protocols are robust, self-validating, and reproducible.
Module 1: Mechanistic Insights & Causality
Why does trans-4-methoxymethoxy-cyclohexylamine epimerize?
The 1,4-disubstituted cyclohexane ring strongly favors the trans configuration, as it allows both the bulky methoxymethoxy (-OMOM) group and the amine (-NH 2 ) to occupy equatorial positions (the highly stable e,e-conformer). However, the stereocenter at C1 (bearing the amine) is vulnerable under specific synthetic conditions.
When the primary amine is converted into an imine or Schiff base, the α -proton at C1 becomes significantly more acidic. In the presence of strong bases (e.g., KOtBu), this proton is abstracted, forming a planar sp 2 -hybridized intermediate 1[1]. Upon reprotonation, while thermodynamics favor the return to the trans (e,e) state, kinetic protonation inevitably yields a fraction of the cis (a,e) epimer. Similarly, transition-metal catalysts (e.g., Ir, Ru) used in borrowing-hydrogen aminations can reversibly dehydrogenate the amine, destroying the stereocenter2[2].
Caption: Mechanistic pathways leading to the epimerization of trans-4-substituted cyclohexylamines.
Module 2: Troubleshooting Guide & FAQs
Q: I am observing up to 15% of the cis-epimer after N-alkylation. What is causing this? A: If you are using a reductive amination or borrowing-hydrogen protocol, the transient formation of an imine/ketone intermediate is destroying the C1 stereocenter. Solution: Switch to a direct alkylation using an alkyl halide and a mild, non-nucleophilic base like K 2 CO 3 in acetonitrile. If cross-coupling is required, utilize Buchwald-Hartwig conditions with bulky phosphine ligands (e.g., RuPhos) that suppress β -hydride elimination pathways.
Q: Does the MOM group at C4 contribute to epimerization? A: The methoxymethoxy (-OMOM) group is an acetal and is stereochemically stable under basic and neutral conditions. However, it is highly sensitive to acid. While acid does not directly epimerize the C4 position, using excessively harsh acidic conditions (e.g., refluxing 6M HCl) for deprotection can lead to carbocation formation or ring-opening side reactions that degrade the molecule.
Q: How do I prevent epimerization during amide bond formation with this amine? A: In amide couplings, the amine itself is configurationally stable; the risk lies entirely with the activated carboxylic acid partner, which can form an epimerization-prone oxazolone intermediate 3[3]. To prevent overall diastereomeric degradation of the final product:
-
Employ sterically hindered bases like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) instead of triethylamine 3[3].
-
Maintain the reaction at 0 °C during the activation phase.
Module 3: Quantitative Data on Epimerization
The table below summarizes the causal impact of various reaction conditions on the stereochemical integrity of trans-4-substituted cyclohexylamines.
| Reaction Type | Reagents / Conditions | Temp (°C) | Resulting trans:cis Ratio | Scientific Recommendation |
| Schiff Base Alkylation | Strong Base (KOtBu), DMSO | 25 | 80:20 | Avoid strong bases with imine intermediates. |
| Buchwald-Hartwig | Pd 2 (dba) 3 , RuPhos, NaOtBu, Toluene | 80 | >99:1 | Excellent stereoretention; preferred for arylation. |
| Borrowing Hydrogen | [Ir(dtbbpy)(ppy) 2 ]PF 6 , Light | 25 | 92:8 | Avoid if absolute stereopurity is strictly required. |
| MOM Deprotection | 2M HCl in MeOH | 25 | >99:1 | Preferred mild condition; preserves C4 stereocenter. |
| MOM Deprotection | 6M aqueous HCl | 100 | 85:15 | Avoid harsh aqueous acids; causes structural degradation. |
Module 4: Standard Operating Procedures (SOPs)
To ensure a self-validating system, the following protocols incorporate built-in analytical checkpoints (e.g., Chiral HPLC) to verify stereochemical integrity before proceeding to harsh downstream steps.
Caption: Optimized experimental workflow to prevent epimerization during synthesis and deprotection.
SOP 1: Epimerization-Free Amide Coupling
Causality Check: By activating the acid at 0 °C and utilizing HOAt/HOBt, we intercept the highly reactive O-acylisourea before it can form the epimerization-prone oxazolone.
-
Dissolve the carboxylic acid (1.0 eq) and epimerization suppressant (HOBt or HOAt, 1.2 eq) in anhydrous DCM or DMF.
-
Cool the mixture to 0 °C using an ice bath.
-
Add a mild coupling reagent (e.g., EDC·HCl, 1.2 eq) and stir for 15 minutes.
-
Add trans-4-methoxymethoxy-cyclohexylamine (1.1 eq) followed dropwise by a hindered base (DIPEA, 2.0 eq).
-
Maintain at 0 °C for 2 hours, then allow to warm to room temperature.
-
Self-Validation Step: Pull a 50 μ L aliquot, quench with water, extract with EtOAc, and run Chiral HPLC to confirm >98% diastereomeric excess (de) before bulk workup.
SOP 2: Mild MOM Ether Deprotection Preserving Trans Stereochemistry
Causality Check: MOM ethers require acid for cleavage. Using anhydrous HCl in methanol provides the necessary protons to cleave the acetal without the thermal energy required to trigger carbocation-mediated rearrangement at C4.
-
Dissolve the coupled trans-4-methoxymethoxy-cyclohexylamine derivative in methanol (0.1 M concentration).
-
Add 2M HCl in diethyl ether (5.0 eq) dropwise at 0 °C.
-
Stir at room temperature for 4-6 hours. Monitor strictly by TLC or LC-MS to prevent prolonged acid exposure.
-
Concentrate under reduced pressure at <30 °C to avoid thermal degradation.
-
Neutralize with saturated NaHCO 3 and extract with EtOAc.
References
-
ACS Publications. (2015). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Retrieved from[Link][4]
-
DOI.org / JACS. (2019). Visible Light-Mediated, Diastereoselective Epimerization of Exocyclic Amines. Retrieved from [Link][2]
Sources
Technical Support Center: Handling Moisture Sensitivity of trans-4-Methoxymethoxy-cyclohexylamine
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with trans-4-methoxymethoxy-cyclohexylamine . Because this bifunctional building block contains both a basic primary aliphatic amine and an acid-labile methoxymethyl (MOM) ether, it presents unique handling challenges. This document provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to ensure experimental integrity.
Compound Profiling & Causality of Moisture Sensitivity
trans-4-Methoxymethoxy-cyclohexylamine is highly susceptible to moisture, but the degradation mechanisms differ fundamentally between its two functional groups:
-
The Amine Liability: Primary aliphatic amines are highly hygroscopic, acting as strong hydrogen-bond acceptors and donors. When exposed to ambient humidity, they rapidly absorb water. This absorbed moisture solvates the transition state and catalyzes the nucleophilic attack of the amine on atmospheric carbon dioxide, leading to the formation of insoluble carbamate or carbonate salts[1].
-
The MOM Ether Liability: While MOM ethers are generally robust under basic or neutral conditions, they are highly sensitive to acidic environments[2]. In the presence of adventitious moisture, downstream reactions utilizing Lewis acids (e.g., TiCl₄, BF₃·OEt₂) can generate trace protic acids (like HCl), which rapidly cleave the MOM protecting group[3].
Troubleshooting Guides & FAQs
Q1: My trans-4-methoxymethoxy-cyclohexylamine has turned from a clear liquid into a cloudy mixture with a white crust. Is it permanently degraded? A1: The white crust is a carbamate or carbonate salt formed by the reaction of the primary amine with atmospheric CO₂[1]. Causality: Water lowers the activation energy for the amine-CO₂ reaction. Solution: You can rescue the free amine. Dissolve the degraded material in a dry organic solvent (e.g., dichloromethane), wash it with a mild aqueous base (e.g., 1M NaOH) to break the carbamate salt, extract the organic layer, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
Q2: I am using this compound in a reductive amination with a Lewis acid, but I am observing significant loss of the MOM protecting group. How do I prevent this? A2: MOM ethers are susceptible to cleavage by Lewis acids because the metal coordinates to the ether oxygens, activating the acetal-like carbon for cleavage[3]. If moisture is present in your solvent, it acts as a nucleophile to trap the oxocarbenium intermediate, or it reacts with the Lewis acid to form destructive protic acids. Solution: Ensure strict anhydrous conditions. Dry your solvents using activated molecular sieves. Consider swapping harsh Lewis acids (like TiCl₄) for milder alternatives (like ZnCl₂ or Ti(OiPr)₄) and perform the reaction at lower temperatures (e.g., -78 °C to 0 °C)[3].
Q3: How should I store the bulk reagent to maximize shelf life? A3: The compound must be stored under a dry, inert atmosphere (Nitrogen or Argon)[4]. Use crown-cap bottles with a PTFE-faced rubber liner (Sure/Seal™) to allow syringe transfer without exposing the bulk material to air. Store at 2–8 °C to minimize thermal degradation.
Quantitative Data: Moisture Impact & Stability
To guide your experimental design, the following table summarizes the stability of both functional groups under various moisture and pH conditions.
| Environmental Condition | Amine State | MOM Ether State | Mechanistic Consequence | Recommended Action |
| Ambient Air (50% RH) | Rapid H₂O/CO₂ absorption | Stable | Carbamate salt formation | Handle via Schlenk line or glovebox[4]. |
| Aqueous Base (pH 9–12) | Free base (stable) | Stable | No degradation | Ideal for aqueous workups[2]. |
| Aqueous Acid (pH < 4) | Protonated (water soluble) | Slow cleavage | Hemiacetal formation & formaldehyde release | Avoid acidic aqueous workups[2]. |
| Lewis Acid + Trace H₂O | Free base / Coordinated | Rapid cleavage | Lewis acid coordination & protic acid generation | Rigorous drying; use molecular sieves[3]. |
Experimental Protocols: Self-Validating Systems
Protocol A: Anhydrous Syringe Transfer and Storage
Objective: Prevent moisture ingress during repeated sampling of the reagent.
-
Preparation: Dry a glass syringe and stainless-steel needle in an oven (150 °C) for at least 2 hours. Cool them in a desiccator or under an argon stream.
-
Inert Gas Blanket: Connect a Schlenk line to a dry argon source. Insert a needle connected to the argon line into the PTFE septum of the reagent bottle to establish a positive pressure blanket.
-
Purging the Syringe: Insert the dry syringe needle into the headspace of the reagent bottle. Draw argon into the syringe and expel it outside the bottle. Repeat this 3 times to purge the syringe of ambient air[4].
-
Extraction: Submerge the needle tip into the liquid reagent. Slowly draw the required volume.
-
Withdrawal: Pull the needle into the argon-filled headspace, invert the syringe to allow any argon bubbles to rise, and expel them. Withdraw the syringe from the bottle. The PTFE septum will self-seal, and the argon line will replace the displaced volume with dry gas.
Protocol B: Pre-Reaction Drying of the Amine
Objective: Remove adventitious moisture from the amine immediately prior to a moisture-sensitive coupling reaction.
-
Dissolve the trans-4-methoxymethoxy-cyclohexylamine in anhydrous dichloromethane (DCM) or toluene.
-
Add activated 4Å molecular sieves (20% w/v) to the solution. Causality: 4Å sieves effectively trap water molecules (kinetic diameter ~2.65 Å) while their pore size strictly excludes the larger amine and MOM ether, creating a self-validating physical separation.
-
Stir gently under argon for 2 hours at room temperature.
-
Filter the solution through a pad of oven-dried Celite under an argon atmosphere directly into the reaction flask.
Visualizations
Chemical degradation pathways of trans-4-methoxymethoxy-cyclohexylamine due to moisture.
Step-by-step anhydrous handling workflow to preserve reagent integrity.
References
-
Organic Chemistry Portal : MOM Ethers Stability. Available at: 2
-
Benchchem : Technical Support Center: Methoxymethyl (MOM) Ether Protecting Group. Available at: 3
-
Journal of the American Chemical Society : General, Mild, and Selective Method for Desaturation of Aliphatic Amines. Available at: 1
-
Molecular Inorganic Chemistry : Working with air and moisture sensitive compounds. Available at: 4
-
MilliporeSigma : Preservation of Moisture-Sensitive Chemical Reagents. Available at:
Sources
Comprehensive HPLC Method Validation Guide for trans-4-Methoxymethoxy-cyclohexylamine: A Comparative Analysis
Executive Summary
trans-4-Methoxymethoxy-cyclohexylamine is a highly polar, aliphatic primary amine widely utilized as a protected intermediate in pharmaceutical synthesis. From an analytical perspective, this molecule presents a significant challenge: it completely lacks a conjugated π -system or aromatic ring, rendering it essentially invisible to standard Ultraviolet (UV) detectors above the 200 nm threshold[1].
To achieve robust, ICH Q2(R2)-compliant quantification, analytical scientists must pivot away from conventional direct Reversed-Phase HPLC-UV (RP-HPLC-UV). This guide objectively compares three viable alternatives: Pre-column Derivatization with RP-HPLC-UV , Hydrophilic Interaction Liquid Chromatography with Charged Aerosol Detection (HILIC-CAD) , and HILIC-MS/MS . By examining the causality behind these experimental choices, this guide provides a self-validating framework for method development and validation.
The Analytical Challenge & Strategic Workflows
Because trans-4-methoxymethoxy-cyclohexylamine is highly polar, it exhibits poor retention on standard C18 columns, often eluting in the void volume where matrix suppression is highest. Furthermore, the lack of a chromophore dictates the detection strategy[1].
Analysts must choose between modifying the molecule to fit the detector (Derivatization) or selecting a detector that accommodates the native molecule (Universal/Mass Detection)[2].
Caption: Analytical strategy workflow for polar aliphatic amines lacking UV chromophores.
Experimental Methodologies: Step-by-Step Protocols & Causality
Strategy A: Pre-Column Derivatization (RP-HPLC-UV)
To utilize standard UV detectors, the primary amine must be tagged with a chromophore. We utilize m-Toluoyl chloride over traditional OPA (o-phthalaldehyde) because acid chlorides form highly stable amides, whereas OPA forms unstable isoindoles that degrade rapidly, compromising precision[1].
Step-by-Step Protocol:
-
Buffer Preparation: Prepare a 50 mM sodium borate buffer adjusted to pH 8.5. Causality: The basic pH ensures the primary amine ( pKa≈10 ) is sufficiently deprotonated to act as a nucleophile during the derivatization reaction.
-
Derivatization: Mix 100 µL of the sample with 100 µL of 5 mM m-Toluoyl chloride in anhydrous acetonitrile.
-
Incubation: Allow the reaction to proceed at room temperature for 20 minutes to ensure quantitative conversion.
-
Quenching: Add 10 µL of 100 mM glycine to consume excess derivatizing agent. Causality: Unreacted m-Toluoyl chloride will cause massive interfering peaks in the chromatogram. Glycine rapidly scavenges it, shifting the byproduct peak away from the analyte.
-
Chromatography: Inject onto a C18 column (150 x 4.6 mm, 3 µm) using a water/acetonitrile gradient. Detect at 230 nm.
Strategy B: Direct Analysis via HILIC-CAD
Charged Aerosol Detection (CAD) is a mass-flow sensitive technique that nebulizes the column eluent, dries the droplets, and measures the electrical charge transferred to the residual analyte particles[3]. It is ideal for underivatized amines[2].
Step-by-Step Protocol:
-
Sample Diluent: Dilute the sample in 75% Acetonitrile / 25% 10 mM Ammonium Formate (pH 3.0). Causality: In HILIC, the sample diluent must match or exceed the organic strength of the initial mobile phase. Injecting a highly aqueous sample will cause severe peak breakthrough and broadening.
-
Chromatography: Inject 2 µL onto an Amide-HILIC column (100 x 2.1 mm, 1.7 µm).
-
Mobile Phase: Mobile Phase A: 10 mM Ammonium Formate (pH 3.0). Mobile Phase B: Acetonitrile. Causality: The acidic pH ensures the amine is fully protonated, promoting strong electrostatic retention on the HILIC stationary phase.
-
CAD Settings: Set the evaporation temperature to 35°C. Causality: Because trans-4-methoxymethoxy-cyclohexylamine is a relatively low molecular weight, semi-volatile amine, higher evaporation temperatures (e.g., 50°C) will cause analyte volatilization and severe loss of signal[4].
ICH Q2(R2) Method Validation Framework
Method validation must rigorously adhere to the latest ICH Q2(R2) guidelines (effective June 2024)[5][6]. The validation lifecycle for these procedures requires specific adaptations based on the chosen detector.
Caption: ICH Q2(R2) method validation lifecycle for quantitative analytical procedures.
Key Validation Parameters & Causality:
-
Specificity: For the derivatization method, specificity must prove that the methoxymethoxy (MOM) ether does not cleave under the reaction conditions. For HILIC-CAD, specificity must demonstrate baseline resolution from formulation excipients, as CAD is a universal detector and will detect any non-volatile matrix component[3].
-
Linearity & Range: While UV detection provides a highly linear response, CAD inherently exhibits a non-linear (often quadratic or power-law) response over wide concentration ranges[4]. ICH Q2(R2) permits the use of appropriate non-linear calibration models (e.g., quadratic regression or log-log transformations) provided they are statistically justified[6].
-
Accuracy: Evaluated by spiking known concentrations of trans-4-methoxymethoxy-cyclohexylamine into a blank matrix across the reportable range (e.g., 80%, 100%, 120% of the nominal assay concentration).
Comparative Validation Data
The following table summarizes the expected quantitative performance of the three methods based on rigorous ICH Q2(R2) validation parameters.
| Validation Parameter | RP-HPLC-UV (Derivatized) | HILIC-CAD (Direct) | HILIC-MS/MS (Direct) |
| Retention Mechanism | Hydrophobic (C18) | Hydrophilic / Electrostatic | Hydrophilic / Electrostatic |
| Sample Prep Time | High (~30 mins/batch) | Low (Dilute & Shoot) | Low (Dilute & Shoot) |
| LOD (Signal-to-Noise 3:1) | 0.05 µg/mL | 0.20 µg/mL | 0.005 µg/mL |
| LOQ (Signal-to-Noise 10:1) | 0.15 µg/mL | 0.60 µg/mL | 0.015 µg/mL |
| Linearity Model | Linear ( R2>0.999 ) | Quadratic / Power ( R2>0.995 ) | Linear ( R2>0.998 ) |
| Accuracy (Recovery %) | 98.5% - 101.2% | 97.0% - 102.5% | 99.0% - 101.0% |
| Precision (Repeatability) | 1.8% RSD (Reaction variability) | 1.2% RSD | 2.5% RSD (Matrix effects) |
| Primary Limitation | Reagent interference, unstable derivatives | Non-linear response, mobile phase restrictions | High instrument cost, ion suppression |
Conclusion & Selection Matrix
The choice of analytical method for trans-4-methoxymethoxy-cyclohexylamine depends heavily on the laboratory's infrastructure and the intended purpose of the assay:
-
For Routine QA/QC in Standard Labs: RP-HPLC-UV with derivatization remains the most accessible method. While labor-intensive, it utilizes ubiquitous equipment and provides excellent linearity.
-
For High-Throughput Process Development: HILIC-CAD is the optimal choice. It eliminates the derivatization bottleneck, allowing for rapid "dilute-and-shoot" analysis of the native amine. Analysts must simply ensure the use of volatile mobile phase buffers (e.g., ammonium formate) and apply non-linear regression models as permitted by ICH Q2(R2).
-
For Trace Impurity Profiling: HILIC-MS/MS is unparalleled. It is the only method capable of reliably quantifying the molecule at low parts-per-billion (ppb) levels required for genotoxic impurity assessments.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. lcms.cz [lcms.cz]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. odr.chalmers.se [odr.chalmers.se]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
comparing MOM vs THP protecting groups for 4-aminocyclohexanol
Title: Chemoselective O-Protection of 4-Aminocyclohexanol: A Comparative Guide to MOM vs. THP Ethers
Introduction Welcome to this comprehensive technical guide. As a Senior Application Scientist in synthetic methodology, I frequently encounter the challenge of selectively masking bifunctional molecules during complex drug development campaigns. 4-Aminocyclohexanol is a prime example, possessing both a primary amine and a secondary alcohol. To manipulate the hydroxyl group without interfering with the amine, orthogonal protecting group strategies are paramount. This guide objectively compares two widely utilized ether-based protecting groups—Methoxymethyl (MOM) and Tetrahydropyranyl (THP)—detailing their mechanistic causality, performance metrics, and self-validating experimental protocols.
Mechanistic Causality and Chemoselectivity
Attempting direct O-protection of 4-aminocyclohexanol with electrophilic reagents like MOM-Cl or DHP will inevitably result in N-alkylation or complex mixtures. The primary amine is significantly more nucleophilic than the secondary alcohol. Therefore, a self-validating synthetic system demands that the amine be transiently masked (typically as an N-Boc carbamate) prior to O-protection[1].
-
MOM Ethers (Methoxymethyl): Installed via MOM-Cl under basic conditions. The resulting formaldehyde acetal is exceptionally robust against strong bases, Grignard reagents, and mild acids[2]. The primary drawback is the severe toxicity of MOM-Cl (a known potent carcinogen), which dictates stringent handling procedures.
-
THP Ethers (Tetrahydropyranyl): Formed by the acid-catalyzed addition of the alcohol to 3,4-dihydro-2H-pyran (DHP)[3]. While DHP is much safer to handle, the reaction introduces a new stereocenter at the anomeric carbon. For a chiral or geometrically defined molecule like trans-4-aminocyclohexanol, this generates a mixture of diastereomers, complicating NMR characterization and crystallization workflows.
Comparative Performance Data
The following table summarizes the quantitative and qualitative differences between MOM and THP protection strategies for N-Boc-4-aminocyclohexanol.
| Feature | MOM Ether (Methoxymethyl) | THP Ether (Tetrahydropyranyl) |
| Reagent | MOM-Cl (Chloromethyl methyl ether) | DHP (3,4-Dihydro-2H-pyran) |
| Catalyst / Base | DIPEA or NaH (Base) | PPTS or TsOH (Acid) |
| Stereochemical Impact | None (Retains original stereochemistry) | Introduces a new chiral center (Diastereomeric mixture) |
| Chemical Stability | Highly stable to bases, mild acids, and nucleophiles | Stable to bases; sensitive to mild aqueous acids |
| Deprotection Conditions | Strong acid (e.g., 6M HCl, TFA) | Mild acid (e.g., AcOH/H2O, LiCl/DMSO at 90 °C) |
| Toxicity / Handling | MOM-Cl is a potent carcinogen; requires strict safety protocols | DHP is relatively benign; standard laboratory precautions |
Experimental Protocols: Self-Validating Systems
To ensure reproducibility and scientific integrity, the following step-by-step methodologies include the causality behind each critical parameter.
Prerequisite: Synthesis of N-Boc-4-aminocyclohexanol (Standard Boc2O, Et3N, CH2Cl2).
Protocol A: O-MOM Protection of N-Boc-4-aminocyclohexanol Causality:N,N-Diisopropylethylamine (DIPEA) is selected over Triethylamine (Et3N) because its increased steric bulk minimizes unwanted quaternization with the highly electrophilic MOM-Cl, ensuring the base remains available to neutralize the HCl byproduct[2].
-
Initiation: Dissolve N-Boc-4-aminocyclohexanol (1.0 eq, 10 mmol) in anhydrous CH2Cl2 (50 mL) under an inert N2 atmosphere at 0 °C.
-
Base Addition: Add DIPEA (2.5 eq, 25 mmol) via syringe.
-
Alkylation: Dropwise add MOM-Cl (1.5 eq, 15 mmol). Crucial Safety Step: Perform strictly in a well-ventilated fume hood due to the reagent's toxicity.
-
Propagation: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor via TLC (Ninhydrin stain to confirm the absence of free amine, PMA for the ether).
-
Termination & Isolation: Quench with saturated aqueous NaHCO3 (30 mL). Extract the aqueous layer with CH2Cl2 (2 × 20 mL). Wash combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
Protocol B: O-THP Protection of N-Boc-4-aminocyclohexanol Causality: Pyridinium p-toluenesulfonate (PPTS) is utilized as a mild acid catalyst. Employing a stronger acid like TsOH risks premature cleavage of the acid-sensitive N-Boc group[3].
-
Initiation: Dissolve N-Boc-4-aminocyclohexanol (1.0 eq, 10 mmol) in anhydrous CH2Cl2 (50 mL) at room temperature.
-
Activation: Add DHP (1.5 eq, 15 mmol) followed by PPTS (0.1 eq, 1 mmol).
-
Propagation: Stir for 4–6 hours. Validation: TLC will reveal the product as two closely eluting spots due to the formation of diastereomers.
-
Termination & Isolation: Quench with water (30 mL). Extract with diethyl ether (3 × 20 mL). Wash with brine, dry over MgSO4, and concentrate.
Protocol C: Orthogonal Deprotection Strategies The structural nature of the ether dictates the cleavage mechanism[4].
-
MOM Cleavage (Global Deprotection): MOM ethers require harsh acidic conditions (e.g., 6M HCl in THF or 50% TFA in CH2Cl2)[5]. Causality: These conditions will concurrently cleave the N-Boc group, yielding the fully deprotected 4-aminocyclohexanol hydrochloride salt.
-
THP Cleavage (Selective Deprotection): THP ethers can be hydrolyzed under much milder conditions. Treating the substrate with LiCl/H2O in DMSO at 90 °C or AcOH/THF/H2O (4:2:1) at 45 °C selectively removes the THP group while leaving the N-Boc group intact, demonstrating true orthogonality[6].
Visualizing the Divergent Workflow
The following diagram illustrates the logical pathways and stereochemical consequences of selecting MOM versus THP protection.
Divergent chemoselective protection and orthogonal deprotection workflows for 4-aminocyclohexanol.
References
-
Protecting Groups For Alcohols | Source: Master Organic Chemistry | URL: 2
-
Cleavage Of Ethers With Acid | Source: Master Organic Chemistry | URL: 5
-
Alcoholic Hydroxyl Protection & Deprotection | Source: Suzhou Highfine Biotech | URL: 3
-
Cleavage of Ethers - Organic Chemistry | Source: Jack Westin | URL: 4
-
Protecting Groups | Source: Chemistry, IIT Bombay | URL: 1
-
A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols | Source: ACS Publications | URL: 6
Sources
Analytical Comparison Guide: Mass Spectrometry Strategies for the Characterization of trans-4-Methoxymethoxy-cyclohexylamine
Executive Summary & Chemical Context
trans-4-Methoxymethoxy-cyclohexylamine (Chemical Formula: C₈H₁₇NO₂, Exact Mass: 159.1259 Da) is a critical bifunctional building block utilized extensively in medicinal chemistry. It serves as a key intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including dual 5-LOX/sEH inhibitors[1] and Lysyl tRNA synthetase inhibitors for tuberculosis treatment[2].
The molecule features a primary amine (available for derivatization) and a secondary alcohol protected by a methoxymethyl (MOM) ether. Characterizing this compound—and differentiating it from its cis isomer—requires robust analytical techniques. This guide objectively compares the analytical performance of Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) for the structural elucidation of this compound.
Mechanistic Fragmentation Pathways: Causality & Expertise
Understanding why specific ions form is critical for accurate spectral interpretation. The fragmentation behavior of trans-4-methoxymethoxy-cyclohexylamine differs drastically depending on the ionization energy applied.
GC-EI-MS (Hard Ionization, 70 eV)
Under standard 70 eV electron ionization, the molecular ion ( M+∙ at m/z 159) is highly unstable and often absent. This instability is driven by two competing, highly favorable fragmentation pathways:
-
MOM Ether Cleavage (m/z 45): The heterolytic cleavage of the C–O bond in the MOM group yields the methoxymethyl cation ( CH3−O=CH2+ ). This ion is heavily stabilized by resonance (oxygen lone pair donation into the empty carbon p-orbital) and almost universally presents as the base peak in MOM-protected compounds[3][4].
-
Ring α -Cleavage (m/z 56): The radical cation localized on the primary amine induces homolytic cleavage of the adjacent C–C bond in the cyclohexane ring. Subsequent hydrogen rearrangement and alkyl radical elimination yield a highly stable iminium ion ( CH2=CH−CH=NH2+ ) at m/z 56[5].
Caption: EI-MS (70 eV) fragmentation pathway of trans-4-methoxymethoxy-cyclohexylamine.
LC-ESI-MS/MS (Soft Ionization, Positive Ion Mode)
Electrospray ionization preserves the intact molecule, yielding a strong protonated precursor ion ( [M+H]+ at m/z 160)[6]. Upon Collision-Induced Dissociation (CID), the fragmentation is governed by neutral losses:
-
Loss of Ammonia (m/z 143): The protonated amine readily eliminates neutral NH3 (-17 Da), a hallmark of aliphatic primary amines[6].
-
Loss of Formaldehyde (m/z 130): Protonation of the MOM ether oxygen triggers a cyclic rearrangement, expelling neutral formaldehyde ( CH2O , -30 Da)[7].
-
Loss of Methoxymethanol (m/z 98): The complete elimination of the MOM-OH group (-62 Da) leaves a stabilized cyclohexenyl-amine cation.
Caption: ESI-MS/MS (Positive Ion) collision-induced dissociation pathway.
Stereochemical Differentiation: trans vs. cis Isomers
Distinguishing the trans-1,4 isomer from the cis-1,4 isomer relies heavily on the 3D conformation of the cyclohexane ring:
-
Conformational Dynamics: The trans-1,4-isomer predominantly adopts a diequatorial conformation to minimize 1,3-diaxial steric clashes. Conversely, the cis-1,4-isomer is forced into an axial-equatorial conformation.
-
Gas-Phase Elimination (EI-MS): In the cis isomer, the axial positioning of the MOM group provides ideal orbital alignment for the rapid gas-phase elimination of MOM-OH. Consequently, the relative abundance of the m/z 97 peak ( [M−62]+∙ ) is notably higher in the cis isomer compared to the trans isomer.
-
Chromatographic Resolution: While MS/MS provides structural clues, baseline separation using a standard 5% phenyl GC column or a C18 LC column is the most definitive method for isomeric quantification, with the cis isomer typically eluting earlier in reversed-phase LC due to its slightly higher dipole moment.
Quantitative Data Summaries
Table 1: Key Fragment Ions Comparison
| Ionization Method | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Mechanistic Origin |
| GC-EI-MS (70 eV) | 159 ( M+∙ , weak) | 45 | Cleavage of MOM C-O bond (Oxonium ion) |
| 56 | Ring α -cleavage (Iminium ion) | ||
| 97 | [M−MOM-OH]+∙ | ||
| LC-ESI-MS/MS (CID) | 160 ( [M+H]+ ) | 143 | Neutral loss of NH3 (-17 Da) |
| 130 | Neutral loss of CH2O (-30 Da) | ||
| 98 | Neutral loss of MOM-OH (-62 Da) |
Table 2: Instrument Parameter Comparison
| Parameter | GC-EI-MS Platform | LC-ESI-MS/MS Platform |
| Column | 30 m x 0.25 mm, 0.25 µm 5% Phenyl-methylpolysiloxane | 100 mm x 2.1 mm, 1.7 µm C18 (BEH) |
| Mobile Phase / Carrier | Helium (1.0 mL/min constant flow) | A: 0.1% FA in H2O , B: 0.1% FA in ACN |
| Ionization Energy | 70 eV (Hard Ionization) | +3.0 kV Capillary (Soft Ionization) |
| Source Temperature | 230 °C | 150 °C (Desolvation: 400 °C) |
| Primary Utility | Structural fingerprinting, MOM group confirmation | Intact mass confirmation, neutral loss tracking |
Experimental Protocols (Self-Validating Workflows)
GC-EI-MS Workflow
Note: Primary amines can exhibit peak tailing on standard silica columns. Ensure the inlet liner is heavily deactivated.
-
Sample Preparation: Dissolve the analyte in MS-grade dichloromethane (DCM) to a final concentration of 50 µg/mL.
-
Injection: Inject 1.0 µL in split mode (10:1 ratio). Set the inlet temperature to 250 °C.
-
Oven Program: Hold at 60 °C for 1 min, ramp at 15 °C/min to 280 °C, and hold for 3 min.
-
MS Parameters: Set the transfer line to 280 °C and the EI source to 230 °C. Acquire data in full scan mode from m/z 35 to 400 at a rate of 3 scans/sec.
-
Validation: Confirm the presence of the m/z 45 base peak. If m/z 45 is absent, the MOM protecting group has likely been compromised (deprotected) during synthesis or sample prep.
LC-ESI-MS/MS Workflow
-
Sample Preparation: Dilute the analyte in 50:50 Water:Methanol to a final concentration of 1 µg/mL.
-
Chromatography: Inject 2.0 µL onto a C18 column maintained at 40 °C. Run a gradient from 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.
-
ESI Source Parameters: Operate in Positive Ion Mode. Set capillary voltage to 3.0 kV, cone voltage to 25 V, desolvation temperature to 400 °C, and desolvation gas flow to 800 L/hr.
-
Tandem MS (CID): Isolate the precursor ion at m/z 160.0 in Q1. Apply a collision energy ramp from 15 eV to 35 eV using Argon as the collision gas. Scan Q3 from m/z 50 to 200.
-
Validation: The transition 160 → 143 confirms the primary amine, while 160 → 130 confirms the intact MOM ether.
References
-
Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization Source: PubMed Central (PMC) / NIH URL:[Link][1]
-
Design and Development of Lysyl tRNA Synthetase Inhibitors, for the Treatment of Tuberculosis Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][2]
-
Organic Chloramine Analysis and Free Chlorine Quantification by Electrospray and Atmospheric Pressure Chemical Ionization Tandem Mass Spectrometry Source: Analytical Chemistry (ACS Publications) URL:[Link][6]
-
24.11: Spectroscopy of Amines Source: Chemistry LibreTexts URL:[Link][5]
-
Low Pressure Chemical Ionization in Ion-Trap Mass Spectrometry Source: ResearchGate URL:[Link][4]
-
A new charge-tagged proline-based organocatalyst for mechanistic studies using electrospray mass spectrometry Source: Beilstein Journal of Organic Chemistry (D-NB.info) URL:[Link][7]
Sources
- 1. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. d-nb.info [d-nb.info]
purity analysis of trans-4-methoxymethoxy-cyclohexylamine by GC-MS
High-Resolution Purity Analysis of trans-4-Methoxymethoxy-cyclohexylamine: GC-MS vs. Alternative Modalities
Introduction & Analytical Challenges
The purity analysis of trans-4-methoxymethoxy-cyclohexylamine presents a unique bipartite challenge for analytical chemists. As a critical intermediate in drug development, its structural integrity must be rigorously verified. However, the molecule contains two highly problematic functional groups:
-
The Aliphatic Amine: Primary aliphatic amines are highly polar, volatile, and lack an intrinsic ultraviolet (UV) chromophore[1][2]. In standard Gas Chromatography (GC), the basic amine group strongly interacts with active silanol sites on the capillary column, leading to severe peak tailing, irreversible adsorption, and poor reproducibility[2].
-
The Methoxymethoxy (MOM) Ether: The MOM group is an acetal used to protect hydroxyl groups. While stable under basic conditions, it is highly labile and prone to rapid cleavage under acidic conditions[3].
Consequently, the chosen analytical method must neutralize the polarity of the amine to achieve sharp chromatographic resolution while strictly avoiding acidic environments that would degrade the MOM ether.
Methodological Comparison: Selecting the Optimal Modality
To establish a robust purity assay, we must objectively compare the performance of Gas Chromatography-Mass Spectrometry (GC-MS) against High-Performance Liquid Chromatography (HPLC) alternatives.
Alternative 1: Direct HPLC-UV (Pre-column Derivatization)
Because aliphatic amines lack a UV chromophore, direct HPLC-UV analysis is impossible[4]. A common workaround is pre-column derivatization using reagents like m-Toluoyl Chloride to introduce a UV-active tag[1].
-
The Fatal Flaw: While this enables UV detection, the standard protocol requires quenching the reaction with 1 M HCl to neutralize excess base[1]. This acidic quench will immediately cleave the acid-labile MOM ether[3], generating a false-positive impurity profile (showing high levels of trans-4-hydroxycyclohexylamine). Therefore, HPLC-UV is fundamentally incompatible with this specific molecule.
Alternative 2: Direct GC-MS (Underivatized)
Direct GC-MS avoids liquid-phase acidic quenching. By utilizing heavily base-deactivated columns (e.g., Agilent CP-Volamine), one can analyze the free amine.
-
The Limitation: While the MOM ether remains intact, base-deactivated columns degrade over time. As the stationary phase bleeds, exposed silanol groups return, leading to progressive peak tailing and shifting retention times. This compromises the Limit of Quantitation (LOQ) required for trace impurity profiling[2].
The Optimal Solution: Two-Phase Derivatization GC-MS
The most robust method is GC-MS coupled with an in situ two-phase derivatization using Isobutyl chloroformate (IBCF)[5][6].
-
The Causality: The reaction is performed in an alkaline borate buffer (pH 9.5). This high pH serves a dual purpose: it deprotonates the amine, making it a strong nucleophile for the derivatization[7], and it completely protects the acid-labile MOM ether[3]. The addition of IBCF in toluene immediately converts the amine into a highly volatile, neutral isobutyl carbamate. The toluene simultaneously extracts the derivative into the organic phase, protecting it from aqueous hydrolysis[5][6].
Caption: Logical decision tree for selecting the optimal purity analysis method for MOM-protected amines.
Quantitative Performance Comparison
The following table synthesizes the expected quantitative performance of the three methodologies based on established chromatographic principles for aliphatic amines and acetal stability.
| Analytical Metric | Direct GC-MS (Base-Deactivated) | HPLC-UV (m-Toluoyl Chloride) | Derivatization GC-MS (IBCF) |
| Limit of Detection (LOD) | ~5.0 ng/mL | ~1.0 ng/mL | ~0.5 ng/mL |
| Peak Symmetry (As) | 1.35 - 1.60 (Tailing) | 1.05 - 1.15 | 1.00 - 1.05 (Excellent) |
| MOM Cleavage (Artifacts) | < 1.0% | > 80.0% (Due to HCl quench) | < 0.1% (Alkaline protected) |
| Column Lifespan | Short (Active site exposure) | Long | Long (Standard HP-5MS) |
| Overall Suitability | Marginal | Unacceptable | Optimal |
Experimental Protocol: IBCF Derivatization GC-MS
This protocol is designed as a self-validating system . By utilizing an alkaline quench rather than an acidic one, we preserve the analyte's structural integrity.
Reagents & Materials
-
0.2 M Sodium Borate Buffer (Adjusted to pH 9.5 with NaOH)
-
Isobutyl chloroformate (IBCF), analytical grade
-
Toluene (GC-MS grade)
-
Alkaline Methanol (Methanol containing 0.1 M KOH)
Step-by-Step Methodology
-
Sample Preparation: Dissolve 10 mg of trans-4-methoxymethoxy-cyclohexylamine in 1.0 mL of the 0.2 M borate buffer (pH 9.5).
-
Two-Phase Derivatization: Add 1.0 mL of Toluene to the aqueous sample, followed immediately by 50 µL of IBCF. Vortex vigorously for 10 minutes at room temperature.
-
Causality: IBCF reacts with the primary amine to form a stable carbamate. The vigorous mixing allows the toluene to instantly extract the hydrophobic carbamate derivative from the aqueous phase, driving the reaction to completion and preventing reagent hydrolysis[5].
-
-
Alkaline Quenching: Add 200 µL of alkaline methanol to the biphasic mixture and vortex for 1 minute. Let the phases separate.
-
Causality: Excess IBCF must be destroyed to prevent GC column contamination. Standard protocols use acid, but alkaline methanol safely converts excess IBCF into volatile, non-interfering byproducts without endangering the MOM ether[6].
-
-
Extraction & Injection: Transfer 0.5 mL of the upper organic (toluene) layer to a GC vial. Inject 1 µL into the GC-MS.
-
GC-MS Conditions:
-
Column: HP-5MS (30 m × 0.25 mm × 0.25 µm).
-
Injection: Splitless mode at 280 °C.
-
Oven Program: 100 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min).
-
Detection: Electron Impact (EI) at 70 eV, scanning m/z 40–400.
-
System Suitability & Validation Check
To validate the integrity of the protocol, monitor the chromatogram for the trans-4-hydroxycyclohexylamine-IBCF derivative (the cleaved MOM product). If this peak exceeds 0.1% relative area, the borate buffer pH has dropped below the critical threshold, and the sample preparation must be repeated. This internal check guarantees that any detected impurities are native to the product, not artifacts of the sample preparation.
Caption: Experimental workflow for the IBCF two-phase derivatization and GC-MS analysis.
References
- Google Patents. "CN107085068A - Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs." Google Patents.
-
Lundh, T., & Akesson, B. (1993). "Gas chromatographic determination of primary and secondary low-molecular-mass aliphatic amines in urine using derivatization with isobutyl chloroformate." PubMed (NIH). Available at: [Link]
-
"GC-FID determination of nucleobases... by precolumn derivatization with isobutyl chloroformate." d-nb.info. Available at:[Link]
-
"Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization." Journal of Agricultural and Food Chemistry (ACS Publications). Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN107085068A - Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Derivatization and Separation of Aliphatic Amines [sigmaaldrich.com]
- 5. Gas chromatographic determination of primary and secondary low-molecular-mass aliphatic amines in urine using derivatization with isobutyl chloroformate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. d-nb.info [d-nb.info]
The Diequatorial Imperative: A Comparative Guide to the Crystallographic and Conformational Landscape of trans-4-Substituted Cyclohexylamines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The trans-1,4-disubstituted cyclohexane ring is a privileged scaffold in medicinal chemistry, prized for its rigid and well-defined geometry that allows for precise spatial orientation of pharmacophoric groups. This guide focuses on the conformational behavior of trans-4-methoxymethoxy-cyclohexylamine and its derivatives. While specific crystallographic data for the title compound is not publicly available, this guide provides a comparative analysis of closely related analogues, including methoxy, methyl, and hydroxyl derivatives. By synthesizing established principles of stereochemistry with available experimental data on these surrogates, we offer an in-depth, expert-driven perspective on the expected solid-state and solution-phase conformation of this important structural motif. We further provide robust, field-proven protocols for the synthesis and crystallographic analysis of novel cyclohexylamine derivatives.
Introduction: The Strategic Importance of the trans-1,4-Cyclohexane Scaffold
In the intricate world of rational drug design, controlling the three-dimensional arrangement of atoms is paramount. The cyclohexane ring, particularly in its rigid chair conformation, serves as a non-aromatic, lipophilic spacer that can effectively orient substituents in defined vectors. The trans-1,4-substitution pattern is of particular strategic importance as it allows for the two substituents to be placed at opposite ends of the ring in a diequatorial fashion, minimizing steric hindrance and maximizing their projection into distinct regions of space.[1] This predictable geometry is crucial for optimizing ligand-receptor interactions.
The amine functionality at C-1 provides a key handle for derivatization, forming amides, sulfonamides, and other functionalities common in bioactive molecules. The substituent at C-4, such as the methoxymethoxy group of interest, can then be used to modulate properties like solubility, metabolic stability, or to engage in additional interactions with a biological target. Understanding the inherent conformational preferences of this scaffold is therefore not merely an academic exercise, but a critical prerequisite for successful drug development.
Conformational Analysis: Why Equatorial is a State of Grace
The conformational landscape of a cyclohexane derivative is dominated by the chair conformation, a puckered arrangement that alleviates both angle strain and torsional strain by maintaining near-perfect tetrahedral angles (sp³ hybridization) and staggering all C-H bonds.[2][3] In this conformation, the substituent positions are not equivalent; they are classified as either axial (perpendicular to the general plane of the ring) or equatorial (pointing out from the equator of the ring).
A key principle of conformational analysis is that a ring "flip" can occur, interconverting two chair forms. During this flip, all axial positions become equatorial, and vice-versa.[2] For a monosubstituted cyclohexane, the two chair conformers are in equilibrium, but the conformation where the substituent occupies the more spacious equatorial position is overwhelmingly favored. This preference is due to the avoidance of destabilizing 1,3-diaxial interactions —steric clashes between an axial substituent and the axial hydrogens on the same side of the ring.
For a trans-1,4-disubstituted cyclohexane, this principle is even more pronounced. A ring flip of the highly stable diequatorial conformer results in a high-energy diaxial conformer, where both bulky groups are forced into close proximity with axial hydrogens.[1][4] Consequently, the equilibrium lies almost entirely on the side of the diequatorial form.
Figure 1: Conformational equilibrium of a trans-1,4-disubstituted cyclohexane. The diequatorial conformer is strongly favored.
Comparative Analysis of trans-4-Substituted Cyclohexylamine Analogues
In the absence of specific crystallographic data for trans-4-methoxymethoxy-cyclohexylamine, we can infer its structural properties by examining well-characterized analogues. The primary determinant of conformational preference in these systems is the steric bulk of the C-4 substituent, which dictates the energetic penalty of occupying an axial position.
| Substituent (at C-4) | Analogue Name | Key Properties & Conformational Insights | Reference |
| -OCH₃ | trans-4-Methoxycyclohexylamine | A relatively small alkoxy group. The diequatorial conformation is expected to be highly favored. The ether oxygen can act as a hydrogen bond acceptor in crystal lattices. | [5] |
| -CH₃ | trans-4-Methylcyclohexylamine | A key intermediate in the synthesis of the antidiabetic drug Glimepiride.[6] Its synthesis and purification often yield the hydrochloride salt, which crystallizes readily. The diequatorial conformation is dominant. | [6][7] |
| -OH | trans-4-Aminocyclohexanol | Both the amino and hydroxyl groups strongly prefer equatorial positions to minimize steric strain.[1] ¹H NMR studies confirm the diequatorial conformation through the observation of large axial-axial coupling constants. | [1] |
| -F | trans-4-Fluorocyclohexylamine | A building block of interest in drug discovery programs. Despite fluorine's small size, synthetic routes are designed to selectively produce the trans isomer, highlighting the importance of this specific stereochemistry. | [8] |
Expert Inference for trans-4-Methoxymethoxy-cyclohexylamine:
The methoxymethoxy (MOM) group is significantly larger than a methyl or methoxy group. It is also more flexible, with a rotatable C-O-C-O-C linkage.
-
Conformational Preference: The steric bulk of the MOM group will create a very large energetic penalty for it to occupy an axial position. Therefore, the diequatorial conformation will be even more overwhelmingly favored than in the methyl or methoxy analogues. The molecule will be conformationally locked.
-
Crystal Packing: The presence of two ether oxygens in the MOM group provides additional hydrogen bond acceptors. This could lead to more complex and potentially stronger hydrogen bonding networks in the crystal lattice compared to trans-4-methoxycyclohexylamine, especially when crystallized as a hydrochloride or other salt where the ammonium group is a strong hydrogen bond donor.
Experimental Protocols
Synthesis and Crystallization of a trans-4-Substituted Cyclohexylamine Hydrochloride
This protocol provides a generalized, robust method for synthesizing and obtaining high-quality crystals of a hydrochloride salt of a trans-4-substituted cyclohexylamine, a common and effective strategy for crystallographic analysis. The synthesis of trans-4-methylcyclohexylamine hydrochloride serves as a reliable template.[6][9]
Step 1: Synthesis of the Amine (Example: Reductive Amination)
-
To a solution of 4-substituted-cyclohexanone (1.0 eq) in methanol, add ammonium acetate (10 eq).
-
Stir the mixture at room temperature for 1-2 hours to form the imine intermediate.
-
Cool the reaction to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction by the slow addition of 2M HCl.
-
Remove the methanol under reduced pressure.
-
Basify the aqueous residue with solid NaOH to pH > 12 and extract with dichloromethane (3 x 50 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude amine (mixture of cis and trans isomers).
Step 2: Isomer Separation and Salt Formation
-
The diastereomeric mixture can often be separated by column chromatography on silica gel.
-
Dissolve the purified trans-isomer in a minimal amount of a suitable solvent like isopropanol or ethyl acetate.[9]
-
Add a solution of HCl in diethyl ether (e.g., 2M) dropwise with stirring until precipitation is complete.
-
Collect the white crystalline solid by vacuum filtration, wash with cold diethyl ether, and dry in vacuo.
Step 3: Crystallization for X-ray Diffraction
-
Dissolve the hydrochloride salt in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., ethanol, methanol, or a mixture like ethanol/water).[9]
-
Allow the solution to cool slowly and undisturbed to room temperature.
-
If no crystals form, store the flask in a refrigerator (4 °C) for several days.
-
Alternatively, vapor diffusion can be employed: place a small vial of the concentrated solution inside a larger sealed jar containing a poor solvent (e.g., hexane or diethyl ether). The slow diffusion of the anti-solvent vapor into the solution can promote the growth of single crystals.
Workflow for Single-Crystal X-ray Crystallography
Figure 2: Standard workflow for obtaining a crystal structure via X-ray diffraction.
Conclusion
While direct crystallographic evidence for trans-4-methoxymethoxy-cyclohexylamine remains to be reported, a comprehensive analysis of its structural analogues provides a robust and reliable picture of its expected behavior. The foundational principles of conformational analysis dictate that the molecule will exist almost exclusively in a diequatorial chair conformation in both solution and the solid state. This rigid, predictable geometry is the very reason this scaffold is so valuable in drug design. The provided experimental protocols offer a validated pathway for the synthesis, purification, and crystallographic analysis of this and related derivatives, empowering researchers to expand the structural database and further refine our understanding of these critical pharmaceutical building blocks.
References
- Google Patents. (n.d.). Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic. (CZ2005230A3).
-
Ningbo Innopharmchem Co., Ltd. (2026, March 14). Exploring the Synthesis and Applications of trans-4-Methylcyclohexylamine Hydrochloride. Retrieved March 17, 2026, from [Link]
-
PubChem. (n.d.). 4-Methylcyclohexylamine Hydrochloride. Retrieved March 17, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of cis/trans 4-substituted cyclohexylamine with different... Retrieved March 17, 2026, from [Link]
-
PubChem. (n.d.). (trans-4-Methoxycyclohexyl)amine. Retrieved March 17, 2026, from [Link]
-
ACS Publications. (2020, November 23). Development of a Scalable Synthesis of trans-4-Fluorocyclohexylamine via Directed Hydrogenation. Retrieved March 17, 2026, from [Link]
-
Dr. S. K. Srivastava. (n.d.). Cyclic Stereochemistry (PART-7, PPT-7) Conformation-VII. Retrieved March 17, 2026, from [Link]
-
PubChem. (n.d.). 4-Methylcyclohexylamine. Retrieved March 17, 2026, from [Link]
-
Maricopa Open Digital Press. (n.d.). Conformational Analysis of Cycloalkanes. Retrieved March 17, 2026, from [Link]
-
SciSpace. (2015, August 12). Conformational analysis of cycloalkanes. Retrieved March 17, 2026, from [Link]
-
ResearchGate. (n.d.). Conformational analysis of trans-1,4-dihalocyclohexanes. Retrieved March 17, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Conformational Analysis of Cycloalkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 3. scispace.com [scispace.com]
- 4. spcmc.ac.in [spcmc.ac.in]
- 5. (trans-4-Methoxycyclohexyl)amine | C7H15NO | CID 409910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. 4-Methylcyclohexylamine | C7H15N | CID 80604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic - Google Patents [patents.google.com]
A Researcher's Guide to the Proper Disposal of trans-4-Methoxymethoxy-cyclohexylamine
As professionals in research and drug development, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The proper management of chemical waste is a cornerstone of this commitment. This guide provides a comprehensive, step-by-step protocol for the safe disposal of trans-4-Methoxymethoxy-cyclohexylamine, grounded in established safety principles and regulatory standards. Our approach moves beyond simple instruction to explain the rationale behind each procedure, ensuring a culture of safety and compliance in your laboratory.
Hazard Assessment and Immediate Safety Precautions
Understanding the potential hazards of a compound is the first step in its safe handling and disposal. While a specific Safety Data Sheet (SDS) for trans-4-Methoxymethoxy-cyclohexylamine is not always readily available, its chemical structure—a cyclohexylamine derivative—provides a strong basis for hazard assessment. Cyclohexylamines are a class of organic amines that are recognized as corrosive and potentially toxic.[1][2]
Primary Hazards:
-
Corrosivity: Like many amines, this compound is expected to be corrosive, capable of causing severe skin burns and serious eye damage.[1][3][4] Contact with eyes can lead to permanent damage, including blindness.[1][5]
-
Toxicity: It may be harmful if swallowed or in direct contact with the skin.[1]
-
Irritation: Inhalation of vapors or mists may cause irritation to the respiratory system.[1]
Personal Protective Equipment (PPE): Before handling the chemical for any purpose, including disposal, ensure the following PPE is worn. This is mandated by OSHA regulations to protect laboratory personnel from chemical hazards.[6][7][8]
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., Nitrile or Neoprene) | To prevent skin contact, which can cause severe burns and potential absorption.[9] |
| Eye Protection | Chemical splash goggles or a face shield | To protect against splashes that can cause serious, irreversible eye damage.[1][6] |
| Lab Coat | Standard, full-length lab coat | To protect clothing and underlying skin from contamination.[9] |
| Ventilation | Chemical Fume Hood | All handling and disposal procedures should be conducted in a well-ventilated area, preferably a certified chemical fume hood, to minimize inhalation exposure.[10] |
Waste Characterization and Segregation: The Cornerstone of Safe Disposal
Proper segregation is the most critical step in chemical waste management to prevent dangerous and unforeseen reactions.[11] trans-4-Methoxymethoxy-cyclohexylamine, as a basic amine, must be segregated from incompatible materials. Mixing incompatible waste streams can lead to violent reactions, release of toxic gases, or fire.
Key Incompatibilities:
-
Acids: Do not mix with acidic waste. Amines will undergo a strong exothermic neutralization reaction with acids.
-
Oxidizing Agents: Keep separate from strong oxidizing agents (e.g., nitric acid, peroxides, permanganates) to prevent vigorous and potentially explosive reactions.[3][5]
-
Halogenated Solvents: While some institutions allow mixing of non-halogenated and halogenated solvents, it is best practice to segregate them unless explicitly approved by your institution's Environmental Health and Safety (EHS) office.[11]
Step-by-Step Disposal Protocol
This protocol must be executed in compliance with your institution's specific policies and local, state, and federal regulations.[12][13]
A. For Liquid Waste (Pure compound or solutions)
-
Container Selection: Choose a dedicated, leak-proof container made of a compatible material, such as high-density polyethylene (HDPE).[14] The original product container is often a suitable choice.[15] Ensure the container is in good condition, free of cracks or damage.[12]
-
Labeling: Affix a "Hazardous Waste" label to the container before adding any waste.[10][12] The label must include:
-
The words "Hazardous Waste"
-
Full Chemical Name: "trans-4-Methoxymethoxy-cyclohexylamine"
-
List all constituents and their approximate concentrations if it is a mixture.
-
Associated Hazards (e.g., "Corrosive," "Toxic")
-
Accumulation Start Date
-
Principal Investigator or Laboratory Contact Information
-
-
Waste Transfer: In a chemical fume hood, carefully pour the liquid waste into the labeled container, using a funnel to prevent spills.
-
Container Sealing and Storage: Securely cap the container immediately after adding waste. Containers must remain closed at all times except when waste is being added.[11][15] Store the sealed container in a designated Satellite Accumulation Area (SAA), ensuring it is within secondary containment to contain potential leaks.[10]
B. For Solid Waste (Contaminated labware, gloves, absorbent material)
-
Container Selection: Use a dedicated, durable, leak-proof container with a secure lid, such as a plastic pail or a properly lined cardboard box designed for solid chemical waste.
-
Labeling: Label the container as described in the liquid waste protocol.
-
Waste Transfer: Carefully place contaminated items (e.g., used gloves, weigh boats, absorbent pads from minor drips) into the designated solid waste container. Avoid generating dust if dealing with a solid form of a related compound.[9]
-
Sealing and Storage: Securely seal the container. Store it in the SAA, segregated from incompatible waste streams.[15]
Spill Management
Accidental spills must be managed immediately and safely.
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing full PPE, absorb the spill using a non-combustible, inert material like vermiculite, sand, or earth.[1] Do not use combustible materials like paper towels as the primary absorbent.
-
Using non-sparking tools, carefully scoop the absorbed material and place it into a labeled hazardous waste container for solid waste.[1]
-
Clean the spill area thoroughly with soap and water, and collect the cleaning materials as hazardous waste.[1]
-
-
Large Spills:
-
Evacuate the area immediately and alert others.
-
If safe to do so, eliminate all ignition sources.[1]
-
Contact your institution's EHS or emergency response team immediately. Do not attempt to clean up a large spill without specialized training and equipment.
-
Decontamination and Empty Container Disposal
Properly managing "empty" containers is a key aspect of regulatory compliance, as they retain chemical residues.[13]
-
Triple Rinsing: The original container of trans-4-Methoxymethoxy-cyclohexylamine must be triple-rinsed with a suitable solvent (e.g., water or an appropriate organic solvent).[11]
-
Rinsate Collection: The rinsate from all three rinses is considered hazardous waste and MUST be collected in a designated liquid hazardous waste container. Do not pour the rinsate down the drain. [9]
-
Container Defacing: After triple-rinsing, deface or remove the original label to prevent misuse.
-
Final Disposal: Once triple-rinsed and defaced, the container can typically be disposed of in the regular laboratory glassware or plastic waste stream, but you must confirm this with your institutional EHS policy.[11]
By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of trans-4-Methoxymethoxy-cyclohexylamine, protecting themselves, their colleagues, and the environment. Always prioritize safety and consult your institution's EHS department for guidance on specific local regulations.
References
-
Chemical Waste Disposal Guidelines. Emory University.
-
Safety Data Sheet. CESCO.
-
SAFETY DATA SHEET - 4-Methylcyclohexylamine. Fisher Scientific.
-
Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. U.S. Environmental Protection Agency (EPA).
-
Proper Disposal Procedures for m-PEG12-amine: A Guide for Laboratory Professionals. Benchchem.
-
Guidelines: Handling and Disposal of Chemicals. Purdue University Engineering.
-
Chemical Waste Management Guide. Technion - Israel Institute of Technology.
-
Chemical Waste Guidelines. University of Minnesota Health, Safety & Risk Management.
-
Safety Data Sheet - trans-4-Methyl-cyclohexylamine HCl. AK Scientific, Inc.
-
SAFETY DATA SHEET. Fisher Scientific.
-
SAFETY DATA SHEET - trans-4-Methylcyclohexanol. Fisher Scientific.
-
Safety Data Sheet. CESCO.
-
SAFETY DATA SHEET - 4-Methylcyclohexylamine (cis- and trans- mixture). Tokyo Chemical Industry.
-
Chemical Hazards and Toxic Substances. Occupational Safety and Health Administration (OSHA).
-
SAFETY DATA SHEET. Fisher Scientific.
-
Federal Register / Vol. 86, No. 188. GovInfo.
-
10 Steps for Identifying & Handling Hazardous Materials. National Safety Compliance.
-
OSHA's Fundamentals of the HAZMAT Regulations. MEMIC.
-
OSHA Requirements for HazCom Compliance. National Association of Safety Professionals (NASP).
-
Hazardous Materials Disposal Guide. Nipissing University.
-
Cyclohexylamine Final AEGL Document. U.S. Environmental Protection Agency (EPA).
-
Appendix A Disposal Procedures by Chemical. University of Wisconsin-Madison.
-
Safe Disposal of 4-Aminocyclohexanol: A Procedural Guide. Benchchem.
Sources
- 1. files.dep.state.pa.us [files.dep.state.pa.us]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. aksci.com [aksci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration [osha.gov]
- 8. OSHA's Fundamentals of the HAZMAT Regulations [memic.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
- 12. engineering.purdue.edu [engineering.purdue.edu]
- 13. files.dep.state.pa.us [files.dep.state.pa.us]
- 14. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 15. hsrm.umn.edu [hsrm.umn.edu]
Personal protective equipment for handling trans-4-Methoxymethoxy-cyclohexylamine
As a Senior Application Scientist, I approach the handling of specialized organic intermediates not merely as a set of rules, but as an exercise in understanding chemical causality. trans-4-Methoxymethoxy-cyclohexylamine is a highly reactive, bifunctional building block frequently utilized in advanced drug development and organic synthesis.
Because it combines a primary aliphatic amine with a lipophilic methoxymethoxy (MOM) ether protecting group, its hazard profile is elevated. It is not just corrosive; its enhanced lipophilicity allows it to penetrate standard laboratory personal protective equipment (PPE) and biological membranes more rapidly than simpler amines.
The following comprehensive guide is designed as a self-validating system, ensuring that every operational choice is grounded in mechanistic toxicology and verified by real-time safety checks.
Mechanistic Toxicology & Hazard Assessment
To select the correct PPE, we must first understand why trans-4-Methoxymethoxy-cyclohexylamine is hazardous at a molecular level.
-
Liquefactive Necrosis (Corrosivity): As a primary aliphatic amine, this compound is a strong base. Upon contact with the lipid bilayers of human skin or the cornea, the unprotonated amine rapidly abstracts protons from surrounding water and tissues, generating localized hydroxide ions (OH⁻). This triggers the saponification of fatty acids in cell membranes and the destruction of cellular proteins, leading to deep, penetrating tissue damage known as liquefactive necrosis [1].
-
Accelerated Transdermal Penetration: The MOM protecting group significantly increases the molecule's lipophilicity compared to an unprotected amino alcohol. This lipophilicity allows the compound to act as its own permeation enhancer, rapidly crossing the stratum corneum and penetrating standard latex or thin nitrile gloves.
-
Ocular Toxicity: The cornea is exceptionally vulnerable to amine vapors and splashes. Exposure can cause irreversible blindness within minutes due to rapid lipid saponification [2].
Quantitative Hazard Profile & PPE Selection Matrix
The following tables summarize the physicochemical risks and the mechanistically driven PPE requirements for handling this compound safely.
Table 1: Physicochemical & Hazard Profile (Cyclohexylamine Core Proxy)
| Property | Value / Specification | Operational Implication |
| Physical State | Liquid (typical at RT) | High splash hazard; requires liquid-tight containment. |
| Vapor Pressure | ~11.5 mm Hg at 25°C | Significant inhalation hazard; mandates continuous fume hood use. |
| Flash Point | ~26°C (79°F) | Flammable; strictly exclude all ignition sources and static discharge. |
| pH (1% aq. solution) | > 11.0 | Highly basic; causes rapid liquefactive necrosis upon contact. |
Table 2: PPE Selection Matrix & Mechanistic Rationale
| PPE Category | Required Equipment | Mechanistic Rationale & Causality |
| Hand Protection | Butyl rubber (primary) over Nitrile (inner) | The MOM ether group accelerates permeation through standard nitrile. Butyl rubber provides superior chemical resistance to basic, lipophilic organic amines [3]. |
| Eye/Face Protection | Indirect-vent chemical goggles + 8-inch face shield | The face shield prevents direct liquid splashes, while indirect-vent goggles block corrosive vapor diffusion into the ocular cavity. |
| Body Protection | Tychem® 2000 suit or heavy lab coat with chemically resistant apron | Prevents transdermal systemic toxicity. Amines can rapidly wick through standard woven cotton lab coats during large spills. |
| Respiratory | Fume hood (primary); NIOSH-approved respirator with amine cartridges (emergency) | Prevents inhalation of corrosive vapors which cause severe pulmonary edema and respiratory tract burns [4]. |
Operational Workflows: Step-by-Step Handling
Every protocol must be a self-validating system to ensure trustworthiness and absolute safety. Do not proceed to the next step unless the validation criteria are met.
Protocol A: Pre-Operational Validation & PPE Donning
-
Inner Glove Donning: Don a pair of standard 4-mil nitrile gloves.
-
Outer Glove Integrity Test (Validation Step): Take a pair of heavy-duty butyl rubber gloves. Inflate each glove with nitrogen gas from a low-pressure line and twist the cuff to seal it. Submerge the inflated glove in a water bath.
-
Validation: The absence of bubbles confirms the barrier integrity. Dry the gloves and don them over the nitrile layer.
-
-
Fume Hood Efficacy Check (Validation Step): Turn on the chemical fume hood. Check the magnehelic gauge or digital flow monitor.
-
Validation: The system is validated for operation only when the face velocity reads between 80-100 feet per minute (fpm) with the sash at the designated working height [4].
-
-
Face Protection: Don indirect-vent goggles, followed by the 8-inch face shield.
Protocol B: Chemical Transfer and Reaction Setup
-
Purging: Purge the reaction vessel with inert gas (Argon or Nitrogen) to mitigate the flammability hazard associated with the amine's flash point.
-
Transfer: Using a glass syringe with a Luer-lock stainless steel needle, withdraw the required volume of trans-4-Methoxymethoxy-cyclohexylamine. Never pour directly from the reagent bottle to avoid splashing.
-
Addition: Add the amine dropwise to the reaction mixture. Amines can react exothermically with electrophiles and acids; control the addition rate to maintain the internal temperature below 30°C.
-
Decontamination of Tools: Immediately rinse the syringe and needle with a dilute acidic solution (e.g., 1M HCl or 5% citric acid) inside the fume hood to neutralize residual amine before removing the tools from the controlled environment.
Spill Mitigation & Emergency Response
In the event of a spill, rapid, structured decision-making is critical. Follow the workflow outlined in the diagram below.
Operational workflow and emergency decision matrix for handling trans-4-Methoxymethoxy-cyclohexylamine.
Protocol C: Small-Scale Spill Neutralization (< 50 mL inside Fume Hood)
-
Containment: Surround the spill perimeter with an inert, non-combustible absorbent (e.g., dry sand, diatomaceous earth, or vermiculite). Do not use combustible materials like paper towels, as the heat of neutralization can ignite them.
-
Neutralization: Carefully apply a dilute, weak acid (e.g., 5% citric acid or sodium bisulfate solution) over the absorbed amine to neutralize the strong base.
-
Validation of Neutralization (Validation Step): Tap a strip of pH indicator paper against the neutralized slurry.
-
Validation: The neutralization is complete and the corrosive hazard is mitigated when the pH reads between 6.0 and 8.0.
-
-
Collection: Scoop the neutralized slurry into a chemically compatible, sealable polyethylene hazardous waste container.
Waste Disposal Protocols
Improper disposal of amines can lead to dangerous cross-reactions in waste streams.
-
Segregation: Trans-4-Methoxymethoxy-cyclohexylamine waste must be strictly segregated from acidic waste streams, oxidizing agents (e.g., peroxides, nitric acid), and heavy metal salts. Mixing amines with these compounds can result in violent exothermic reactions or the formation of explosive fulminates [5].
-
Labeling: Label the waste container explicitly as "Basic Organic Waste - Contains Flammable Amines."
-
Storage: Store the sealed waste container in a designated, ventilated, secondary containment tray away from direct sunlight and heat sources until collection by Environmental Health and Safety (EHS) personnel.
References
-
PubChem. "Cyclohexylamine." National Center for Biotechnology Information. Available at:[Link]
-
Occupational Safety and Health Administration (OSHA). "OSHA Technical Manual (OTM) - Section VIII: Chapter 1: Chemical Protective Clothing." United States Department of Labor. Available at:[Link]
-
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press, Washington, DC, 2011. Available at:[Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. trc-corp.com [trc-corp.com]
- 3. OSHA Technical Manual (OTM) - Section VIII: Chapter 1 | Occupational Safety and Health Administration [osha.gov]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. chemistry.unm.edu [chemistry.unm.edu]
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
